Londamocitinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZADQZHYFJGW-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F2N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241039-81-4 | |
| Record name | AZD-4604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2241039814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methylsulfonyl)anilino]-4-pyrimidinyl}-1H-indol-7-yl)-3-methoxy-2-(4-methyl-1-piperazinyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-4604 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC34RRR7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Londamocitinib (AZD4604): A Technical Guide on its Mechanism of Action in Asthma
Introduction
Londamocitinib (also known as AZD4604) is an investigational, potent, and selective Janus kinase 1 (JAK1) inhibitor being developed by AstraZeneca for the treatment of moderate-to-severe asthma.[1][2] Administered via inhalation, it is designed to deliver high concentrations of the active substance directly to the lungs, thereby maximizing therapeutic effects on airway inflammation while minimizing systemic exposure and associated side effects.[1][3] Persistent activation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical driver of the chronic inflammation that characterizes asthma.[1] this compound's targeted inhibition of JAK1 allows it to broadly suppress the signaling of multiple pro-inflammatory cytokines involved in both Type 2 (T2) and non-T2 asthma inflammatory pathways, offering a potential therapeutic option for a wide range of patients, including those with inflammation that is unresponsive to corticosteroids.
Core Mechanism of Action: Inhibition of the JAK1-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and growth factors to regulate immune responses. In asthma, cytokines such as interleukin-4 (IL-4), IL-5, IL-13, thymic stromal lymphopoietin (TSLP), and interferons (IFN) play pivotal roles in orchestrating airway inflammation.
The signaling process is initiated when a cytokine binds to its specific cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs (pSTATs) then dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including those encoding inflammatory mediators.
This compound, as a selective JAK1 inhibitor, functions as an ATP-competitive inhibitor that blocks the kinase activity of JAK1. This prevents the phosphorylation and activation of the JAK1 protein itself and, consequently, halts the entire downstream signaling cascade. By inhibiting JAK1, this compound effectively reduces the phosphorylation of multiple STAT proteins—including STAT1, STAT3, STAT5, and STAT6—thereby suppressing the gene expression programs that drive the diverse inflammatory phenotypes observed in asthma.
References
AZD4604: A Technical Whitepaper on its Janus Kinase 1 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4604 is an investigational potent and selective inhibitor of Janus kinase 1 (JAK1) developed for the inhaled treatment of moderate to severe asthma.[1][2] By targeting JAK1, a critical enzyme in inflammatory signaling pathways, AZD4604 aims to modulate the immune responses that drive asthma pathogenesis.[3] This document provides an in-depth technical overview of the JAK1 selectivity profile of AZD4604, presenting key data from in vitro and cellular assays, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.
Mechanism of Action
AZD4604 functions as an ATP-competitive inhibitor of JAK1. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[4] These cytokines are pivotal in initiating and sustaining the inflammatory cascade in the airways of asthma patients.[5] Upon cytokine binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. AZD4604's targeted inhibition of JAK1 is designed to disrupt these pro-inflammatory signaling pathways.
Quantitative Selectivity Profile
The selectivity of AZD4604 for JAK1 has been characterized through a series of enzymatic and cellular assays. The data consistently demonstrates high potency against JAK1 with significant selectivity over other JAK family members and a broader panel of kinases.
Enzymatic Assays
In enzymatic assays, AZD4604 shows potent inhibition of JAK1 with an IC50 of 0.54 nM. The compound exhibits substantial selectivity for JAK1 over other JAK family members.
Table 1: AZD4604 Inhibition of JAK Family Kinases in Enzymatic Assays
| Kinase | IC50 (nM) | Selectivity vs. JAK1 (fold) |
| JAK1 | 0.54 | - |
| JAK2 | >540 | >1000 |
| JAK3 | >270 | >500 |
| TYK2 | >270 | >500 |
Data sourced from in vitro enzymatic assays.
Furthermore, to assess broader kinase selectivity, AZD4604 was screened against a panel of over 300 kinases at a concentration of 0.1 µM. In these screens, AZD4604 demonstrated high selectivity, being 100-fold more selective for JAK1 than for any other kinase tested.
Cellular Assays
The cellular activity and selectivity of AZD4604 were evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and whole blood. These assays provide a more physiologically relevant assessment of the compound's selectivity by evaluating its effects on specific JAK-dependent signaling pathways in a cellular context.
AZD4604 effectively inhibited JAK1-dependent signaling pathways. For instance, it inhibited IL-4-induced STAT6 phosphorylation in human CD4+ T cells with an IC50 of 16.9 nM. In contrast, the compound was significantly less potent against pathways that are not solely dependent on JAK1. For example, the IC50 for inhibiting the non-JAK1-dependent IL-12-induced STAT4 phosphorylation was 81.7-fold higher than for JAK1-dependent pathways.
Table 2: AZD4604 Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
| Cytokine Stimulus | Downstream STAT | Primary JAKs Involved | Cell Type | IC50 (nM) |
| IL-4 | pSTAT6 | JAK1 /JAK3 | CD4+ T cells | 16.9 |
| IL-2 | pSTAT5 | JAK1 /JAK3 | T cells | Not explicitly stated for AZD4604 alone |
| IFNα | pSTAT1 | JAK1 /TYK2 | T cells & NK cells | Not explicitly stated for AZD4604 alone |
| IL-12 | pSTAT4 | JAK2/TYK2 | T cells & NK cells | >1380 |
Data compiled from cellular assays measuring STAT phosphorylation.
Experimental Protocols
The following sections outline the methodologies used to generate the selectivity data for AZD4604.
Enzymatic Kinase Assays
The in vitro inhibitory activity of AZD4604 against JAK family members was determined using enzymatic assays. While specific proprietary details of the assay conditions are not fully disclosed in the public literature, a general methodology can be outlined. Such assays typically involve:
-
Reaction Mixture Preparation : A reaction buffer containing a specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a substrate peptide, and ATP is prepared.
-
Compound Incubation : Serially diluted AZD4604 is pre-incubated with the kinase to allow for binding.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This is often achieved using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Broad Kinase Panel Screening
To assess the broader selectivity of AZD4604, it was screened against a large panel of over 300 different kinases. This is typically performed by specialized contract research organizations. The general workflow involves:
-
Single Concentration Screening : AZD4604 is tested at a single high concentration (e.g., 0.1 µM) against the kinase panel.
-
Activity Measurement : The percent inhibition of each kinase is determined.
-
Hit Identification : Kinases showing significant inhibition (e.g., >70%) are identified as potential off-targets.
-
Follow-up IC50 Determination : For any identified "hits," full dose-response curves are generated to determine the IC50 values and confirm off-target activity.
Cellular pSTAT Assays using Flow Cytometry
The cellular selectivity of AZD4604 was assessed by measuring its effect on cytokine-induced STAT phosphorylation in human PBMCs using flow cytometry. The general protocol is as follows:
-
Cell Preparation : Human PBMCs are isolated from whole blood.
-
Compound Pre-incubation : The cells are pre-incubated with serially diluted AZD4604 or vehicle (DMSO).
-
Cytokine Stimulation : Cells are stimulated with a specific cytokine (e.g., IL-4, IL-2, IFNα, or IL-12) to induce JAK-STAT signaling.
-
Fixation and Permeabilization : The stimulation is stopped by fixing the cells with formaldehyde, followed by permeabilization to allow intracellular access for antibodies.
-
Antibody Staining : Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT6, anti-pSTAT5, anti-pSTAT1, anti-pSTAT4) and cell surface markers to identify specific cell populations (e.g., CD4 for T helper cells).
-
Flow Cytometry Analysis : The percentage of cells positive for the specific phosphorylated STAT is quantified using a flow cytometer.
-
Data Analysis : The IC50 values are determined by plotting the percent inhibition of STAT phosphorylation against the concentration of AZD4604 and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the JAK-STAT signaling pathways relevant to the assessment of AZD4604's selectivity.
Caption: Generalized JAK-STAT signaling pathway and the inhibitory action of AZD4604 on JAK1.
Caption: Differential JAK usage in IL-4 (JAK1-dependent) vs. IL-12 (JAK2/TYK2-dependent) signaling.
Experimental Workflows
The following diagrams provide a high-level overview of the experimental workflows used to characterize AZD4604's selectivity.
References
Londamocitinib: A Technical Overview of a Novel Inhaled JAK1 Inhibitor for Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Londamocitinib (AZD4604) is a potent and highly selective, inhaled Janus kinase 1 (JAK1) inhibitor under development for the treatment of moderate-to-severe asthma. By targeting a key node in the cytokine signaling cascade, this compound aims to provide broad anti-inflammatory effects, addressing both T2 and non-T2 inflammatory pathways implicated in asthma pathogenesis. This document provides a comprehensive technical guide to the discovery and development of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by variable respiratory symptoms and airflow limitation. The underlying inflammation is heterogeneous, involving a complex interplay of various immune cells and cytokines. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade utilized by numerous cytokines that are central to asthma pathophysiology, including interleukins (IL-4, IL-5, IL-13) and thymic stromal lymphopoietin (TSLP).
This compound was designed as a selective JAK1 inhibitor for inhaled delivery. This approach is intended to maximize therapeutic efficacy within the lungs while minimizing the systemic side effects associated with oral, non-selective JAK inhibitors. By inhibiting JAK1, this compound blocks the signaling of a broad spectrum of pro-inflammatory cytokines, offering a potential therapeutic option for a wide range of asthma patients, including those with steroid-insensitive inflammation.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK1. The binding of cytokines to their receptors on the cell surface leads to the activation of receptor-associated JAKs, which then phosphorylate each other and the cytokine receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. By selectively inhibiting JAK1, this compound prevents the phosphorylation and activation of downstream STAT proteins, including STAT1, STAT3, STAT5, and STAT6, thereby suppressing the inflammatory cascade.[1]
Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway.
Preclinical Development
In Vitro Potency and Selectivity
This compound was evaluated for its inhibitory activity against the JAK family of kinases and its effect on cellular signaling pathways. The compound demonstrated sub-nanomolar potency for JAK1 and a high degree of selectivity over other JAK kinases.
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 0.54 | - |
| JAK2 | 686 | >1200-fold |
| JAK3 | >10,000 | >18,500-fold |
| TYK2 | 657 | >1200-fold |
| Table 1: In vitro inhibitory potency and selectivity of this compound against JAK family kinases.[2] |
In cellular assays, this compound effectively inhibited the phosphorylation of STAT6 induced by IL-4 and IL-13 in U937 cells.
| Stimulant | Endpoint | IC50 (nM) |
| IL-4 | STAT6 Phosphorylation | 24 |
| IL-13 | STAT6 Phosphorylation | 34 |
| Table 2: Cellular activity of this compound in U937 cells.[2] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in rats following intravenous and intratracheal administration. The data supports its suitability for inhaled delivery, with evidence of lung retention and low systemic exposure.
| Route of Administration | Dose | Plasma Clearance (mL/min/kg) | Terminal Half-life (hours) | Volume of Distribution (L/kg) |
| Intravenous | 0.5 mg/kg | 33 | 4.2 | 9.9 |
| Intratracheal | 30 µg/kg | - | 5 (lung) | - |
| Table 3: Preclinical pharmacokinetic parameters of this compound in rats.[3] |
In Vivo Efficacy in an Asthma Model
In an ovalbumin (OVA)-challenged rat model of allergic asthma, inhaled this compound demonstrated target engagement in the lungs by reducing the phosphorylation of STAT3 and STAT5.[4] Furthermore, it inhibited pulmonary eosinophilia and reduced the late asthmatic response.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. The following are representative methodologies based on the information provided in the publications and standard laboratory practices.
JAK Enzyme Inhibition Assay (Representative Protocol)
Figure 2: Generalized workflow for a JAK1 enzyme inhibition assay.
A representative protocol for a biochemical kinase assay would involve the following steps:
-
Reagents : Recombinant human JAK1 enzyme, a suitable peptide substrate, and ATP.
-
Compound Preparation : this compound is serially diluted to a range of concentrations.
-
Assay Reaction : The JAK1 enzyme is pre-incubated with the various concentrations of this compound in a buffer solution. The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as fluorescence-based assays that detect the product formed.
-
Data Analysis : The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Representative Protocol)
-
Cell Culture : U937 cells are cultured in appropriate media.
-
Compound Treatment : Cells are pre-incubated with serial dilutions of this compound.
-
Cytokine Stimulation : The cells are then stimulated with a specific cytokine (e.g., IL-4 or IL-13) to induce STAT phosphorylation.
-
Cell Lysis : After stimulation, the cells are lysed to extract total protein.
-
Western Blotting :
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT6 (pSTAT6).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed for total STAT6 as a loading control.
-
-
Data Analysis : The intensity of the pSTAT6 bands is quantified and normalized to total STAT6. The IC50 value is calculated from the dose-response curve.
Ovalbumin-Challenged Rat Model of Allergic Asthma (Representative Protocol)
-
Sensitization : Rats are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.
-
Challenge : After the sensitization period, the rats are challenged with aerosolized OVA to induce an asthmatic response.
-
Drug Administration : this compound is administered to the rats, typically via intratracheal instillation or inhalation, prior to the OVA challenge.
-
Assessment of Airway Inflammation : At a set time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils) in the BAL fluid are determined.
-
Assessment of Late Asthmatic Response : Airway hyperresponsiveness can be measured using techniques like whole-body plethysmography to assess changes in lung function.
-
Target Engagement : Lung tissue can be collected to measure the levels of phosphorylated STAT proteins via methods like western blotting or immunohistochemistry.
Clinical Development
This compound has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Figure 3: Clinical Development Pathway of this compound.
Phase 1 Studies
The initial clinical evaluation of this compound was conducted in a Phase 1 study (NCT04769869) involving healthy volunteers and patients with mild asthma. The study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of inhaled this compound. The results indicated that this compound was well-tolerated and demonstrated a significant reduction in Fractional exhaled Nitric Oxide (FeNO), a biomarker of T2 airway inflammation, in patients with mild asthma. This provided early evidence of target engagement in the lungs with minimal systemic exposure. Detailed quantitative pharmacokinetic and pharmacodynamic data from this study are not yet fully published.
Phase 2 Studies
This compound is currently being evaluated in the AJAX Phase 2a study (NCT06020014), a multicenter, randomized, double-blind, placebo-controlled trial. This study is designed to assess the efficacy and safety of this compound in adult patients with moderate-to-severe asthma that is uncontrolled on medium-to-high dose inhaled corticosteroids and long-acting beta-agonists (ICS-LABA). The primary completion of this study is anticipated in late 2025, and therefore, efficacy data is not yet available.
Conclusion
This compound is a promising, highly selective inhaled JAK1 inhibitor with a strong preclinical rationale for the treatment of asthma. Its mechanism of action allows for the broad inhibition of key inflammatory cytokines involved in the diverse pathological pathways of asthma. Preclinical studies have demonstrated its potent and selective inhibition of JAK1, leading to reduced airway inflammation in animal models. Early clinical data suggests a favorable safety profile and target engagement in the lungs of patients with mild asthma. The ongoing Phase 2 AJAX study will be crucial in determining the clinical efficacy and safety of this compound in a broader population of patients with uncontrolled, moderate-to-severe asthma. The development of this compound represents a significant step towards a novel, targeted therapeutic approach for this complex and heterogeneous disease.
References
Londamocitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Londamocitinib (AZD4604) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1) under investigation for the treatment of inflammatory diseases, particularly asthma.[1][2] Its targeted action on the JAK1 signaling pathway offers the potential to modulate the inflammatory cascade with greater precision and potentially fewer off-target effects compared to less selective JAK inhibitors. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate further research and development.
Chemical Structure and Identity
This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methanesulfonyl)anilino]pyrimidin-4-yl}-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 2241039-81-4 | [1][3] |
| Synonyms | AZD4604, JAK1-IN-7 | |
| Molecular Formula | C28H31F2N7O4S | |
| IUPAC Name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methanesulfonyl)anilino]pyrimidin-4-yl}-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |
| SMILES | FC1=C(S(C)(=O)=O)C=CC=C1NC2=NC(C3=CNC4=C3C=CC=C4NC(--INVALID-LINK--N5CCN(C)CC5)=O)=C(F)C=N2 | |
| InChI Key | JNUZADQZHYFJGW-JOCHJYFZSA-N |
Physicochemical and Pharmacological Properties
This compound's properties are summarized below, highlighting its characteristics as a drug candidate.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 599.65 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol | |
| Hydrogen Bond Acceptors | 10 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 10 | |
| Topological Polar Surface Area | 140.93 Ų | |
| XLogP | 1.95 |
Table 3: Pharmacological Properties of this compound
| Parameter | Value | Species/System | Source |
| JAK1 IC50 | 0.54 nM | Human | |
| JAK2 IC50 | 686 nM | Human | |
| JAK3 IC50 | >10,000 nM | Human | |
| TYK2 IC50 | 657 nM | Human | |
| STAT6 Phosphorylation IC50 (IL-4 induced) | 24 nM | U937 cells | |
| STAT6 Phosphorylation IC50 (IL-13 induced) | 34 nM | U937 cells |
Mechanism of Action: JAK1/STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting Janus kinase 1 (JAK1). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. This signaling cascade, known as the JAK/STAT pathway, plays a pivotal role in the immune and inflammatory responses.
Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of inflammatory genes.
This compound, by inhibiting JAK1, blocks this phosphorylation cascade, thereby preventing the activation of STATs and the subsequent transcription of pro-inflammatory genes. Its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, suggesting a more targeted therapeutic effect with a potentially reduced risk of off-target side effects.
Caption: this compound inhibits the JAK1/STAT signaling pathway.
Experimental Protocols
The following are representative protocols for key assays used in the characterization of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
In Vitro JAK1 Kinase Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the JAK1 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 10-fold dilution of active human JAK1 enzyme in JAK1 Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to achieve the desired concentration range.
-
Prepare a solution of JAK1 peptide substrate and ATP in JAK1 Assay Buffer.
-
Prepare a developing solution containing a fluorogenic probe that detects ADP formation.
-
-
Assay Procedure:
-
Add the diluted this compound solutions or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted JAK1 enzyme to all wells except the background control.
-
Initiate the kinase reaction by adding the substrate and ATP solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and detect ADP formation by adding the developing solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the in vitro JAK1 kinase inhibition assay.
Cell-Based STAT6 Phosphorylation Assay
This assay measures the ability of this compound to inhibit cytokine-induced STAT6 phosphorylation in a cellular context, using the U937 human monocytic cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture U937 cells in appropriate media and seed them into a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine such as IL-4 or IL-13 to induce STAT6 phosphorylation.
-
-
Cell Lysis and Detection (HTRF-based):
-
Lyse the cells using a provided lysis buffer.
-
Transfer the cell lysates to a 384-well low volume plate.
-
Add a detection reagent mixture containing two labeled antibodies: one specific for phosphorylated STAT6 (e.g., labeled with a donor fluorophore) and another that recognizes total STAT6 (e.g., labeled with an acceptor fluorophore).
-
Incubate the plate overnight at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Determine the percentage of inhibition of STAT6 phosphorylation for each concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Ovalbumin-Induced Asthma Model in Rats
This model is used to evaluate the in vivo efficacy of this compound in a relevant animal model of allergic asthma.
Methodology:
-
Sensitization and Challenge:
-
Sensitize rats by intraperitoneal injection of ovalbumin (OVA) adsorbed to an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 7).
-
Challenge the sensitized rats with aerosolized OVA on subsequent days to induce an asthmatic response.
-
-
Drug Administration:
-
Administer this compound or vehicle to the rats via a relevant route (e.g., intravenous injection or inhalation) prior to the OVA challenge.
-
-
Assessment of Efficacy:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils).
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.
-
Lung Function: Measure airway hyperresponsiveness to a bronchoconstrictor like methacholine.
-
Biomarker Analysis: Analyze lung tissue or BAL fluid for levels of cytokines and phosphorylated STAT proteins (e.g., pSTAT3 and pSTAT5).
-
-
Data Analysis:
-
Compare the measured parameters between the this compound-treated group, the vehicle-treated group, and a control group.
-
Use appropriate statistical tests to determine the significance of any observed effects.
-
Conclusion
This compound is a potent and selective JAK1 inhibitor with a well-defined chemical structure and promising pharmacological properties. Its mechanism of action through the targeted inhibition of the JAK1/STAT signaling pathway provides a strong rationale for its development in the treatment of inflammatory diseases such as asthma. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar targeted therapies. Further research will be crucial to fully elucidate its clinical potential.
References
Preclinical pharmacology of inhaled JAK1 inhibitors
An In-depth Technical Guide to the Preclinical Pharmacology of Inhaled JAK1 Inhibitors
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates signals from numerous cytokines and growth factors involved in immunity and inflammation.[1][2][3][4] In respiratory diseases such as asthma, pro-inflammatory cytokines like interleukin (IL)-4, IL-5, IL-13, and thymic stromal lymphopoietin (TSLP) play a pivotal role in driving airway inflammation, hyperresponsiveness, and remodeling.[5] Many of these cytokines rely on the JAK1 enzyme to initiate their signaling cascade.
Consequently, inhibiting JAK1 is an attractive therapeutic strategy for asthma, as it can simultaneously block multiple inflammatory pathways. While oral JAK inhibitors have been approved for various inflammatory conditions, their use in asthma has been limited by concerns about systemic side effects, including immunosuppression and infections. The development of selective, inhaled JAK1 inhibitors aims to overcome this limitation by delivering the therapeutic agent directly to the lungs. This approach is designed to maximize local efficacy within the inflamed lung tissue while minimizing systemic exposure and associated adverse effects.
This guide provides a detailed overview of the preclinical pharmacology of inhaled JAK1 inhibitors, summarizing key data, experimental methodologies, and the underlying scientific rationale.
The JAK1-STAT Signaling Pathway in Asthma
The JAK1-STAT pathway is central to the pathogenesis of asthma. Upon binding of cytokines such as IL-4 and IL-13 to their receptors on immune cells, JAK1 is activated. This leads to the phosphorylation and activation of STAT proteins, primarily STAT6 for the IL-4/IL-13 axis and STAT3/STAT5 for other key cytokines. These activated STAT proteins then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in T-helper 2 (Th2) cell differentiation, eosinophilic inflammation, mucus production, and airway hyperresponsiveness.
Data Presentation: Preclinical Inhaled JAK1 Inhibitors
Several inhaled JAK1 inhibitors have been characterized in preclinical studies. The data below summarizes the in vitro selectivity, pharmacokinetic properties, and in vivo efficacy of prominent compounds.
Table 1: In Vitro Kinase Selectivity of Inhaled JAK Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity (Fold vs. JAK1) | Reference |
| AZD0449 | JAK1 | 2.4 | - | |
| JAK2 | >1000 | >417 | ||
| JAK3 | >1000 | >417 | ||
| TYK2 | 120 | 50 | ||
| AZD4604 | JAK1 | 0.54 | - | |
| JAK2 | 270 | 500 | ||
| JAK3 | >1000 | >1852 | ||
| TYK2 | 540 | 1000 | ||
| GDC-0214 | JAK1 | 0.40 | - | |
| JAK2 | - | 2.3 | ||
| JAK3 | - | 20 | ||
| TYK2 | - | 3 | ||
| iJAK-381 | JAK1 | 0.26 | - | |
| JAK2 | 0.62 | 2.4 | ||
| JAK3 | 20.8 | 80 | ||
| TYK2 | 3.15 | 12.1 |
Table 2: Preclinical Pharmacokinetics of Inhaled JAK1 Inhibitors in Rats
| Compound | Administration Route & Dose | Lung Half-Life (t½) | Systemic Exposure | Key Findings | Reference |
| AZD0449 | Intratracheal, 52 µg/kg | 34 hours | Low | Slow decline in lung tissue concentration, suggesting lung retention. | |
| AZD4604 | Intratracheal, 30 µg/kg | 5 hours | Low | High local concentration in the lung with low plasma concentrations. | |
| GDC-0214 | Inhalation | Retained in lung | Low | Favorable properties for inhaled administration. |
Table 3: In Vivo Efficacy of Inhaled JAK1 Inhibitors in Animal Models of Asthma
| Compound | Animal Model | Key Endpoints | Results | Reference |
| AZD0449 & AZD4604 | Ovalbumin (OVA)-challenged rat | Lung eosinophilia, Late Asthmatic Response (Penh), pSTAT3/pSTAT5 in lung | Dose-dependent inhibition of eosinophilia and reduction in the late asthmatic response. Demonstrated local target engagement in the lung. | |
| iJak-381 | Mouse & Guinea Pig Asthma Models (Aspergillus, Alternaria, house dust mite) | Lung inflammation, Airway hyperresponsiveness, Splenic NK cell count | Suppressed lung inflammation and airway hypersensitivity with no effect on systemic JAK1 activity (splenic NK cells). | |
| GDC-0214 | Rat Asthma Model | Eosinophil recruitment | Suppressed eosinophil recruitment with no evidence of activity outside the lung. |
Experimental Protocols
Detailed methodologies are crucial for interpreting preclinical data. The following sections describe common protocols used in the evaluation of inhaled JAK1 inhibitors.
In Vitro Kinase Selectivity Assays
-
Objective: To determine the potency and selectivity of a compound against a panel of kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2).
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a corresponding peptide substrate are prepared in an assay buffer.
-
Compound Dilution: The test inhibitor (e.g., AZD4604) is serially diluted to create a range of concentrations.
-
Kinase Reaction: The JAK enzyme, substrate, ATP (adenosine triphosphate), and the test inhibitor are combined in microplate wells. The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using technologies like Lance Ultra (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays that measure the incorporation of radioactive phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to controls (no inhibitor). The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve. Selectivity is calculated by comparing the IC50 for JAK1 to the IC50 values for other kinases.
-
Cellular Assays: Inhibition of STAT Phosphorylation
-
Objective: To confirm that the compound can inhibit JAK1 signaling within a cellular context by measuring the phosphorylation of downstream STAT proteins.
-
Methodology (Human Whole Blood):
-
Blood Collection: Whole blood is collected from healthy human volunteers.
-
Compound Incubation: The blood is pre-incubated with various concentrations of the JAK1 inhibitor or a vehicle control.
-
Cytokine Stimulation: The cells are stimulated with a specific cytokine to activate a JAK1-dependent pathway (e.g., IL-2 or IL-4 to induce pSTAT5 or pSTAT6).
-
Cell Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are stained with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells) and for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry: The samples are analyzed using a flow cytometer. The fluorescence intensity of the anti-pSTAT antibody in the target cell population is measured.
-
Data Analysis: The inhibition of STAT phosphorylation is quantified, and an IC50 value is calculated.
-
Animal Model: Ovalbumin (OVA)-Challenged Rat Model of Allergic Asthma
-
Objective: To evaluate the in vivo efficacy of an inhaled JAK1 inhibitor in a relevant model of allergic airway inflammation.
-
Methodology:
-
Sensitization: Rats are sensitized to the allergen ovalbumin (OVA), typically through intraperitoneal injections of OVA mixed with an adjuvant like alum to stimulate a strong immune response.
-
Drug Administration: Prior to the allergen challenge, rats are administered the inhaled JAK1 inhibitor (e.g., via intratracheal instillation or nose-only inhalation) or a vehicle control.
-
Allergen Challenge: The sensitized rats are then challenged by inhaling an aerosolized solution of OVA to induce an asthmatic response in the lungs.
-
Endpoint Analysis:
-
Airway Hyperresponsiveness: The late asthmatic response can be measured using whole-body plethysmography to determine the enhanced pause (Penh), an indicator of airway obstruction.
-
Bronchoalveolar Lavage (BAL): At a set time after the challenge, the lungs are lavaged with saline. The collected BAL fluid is analyzed to count the number of inflammatory cells, particularly eosinophils.
-
Lung Tissue Analysis: Lung tissue is collected to measure levels of phosphorylated STAT proteins (pSTAT3, pSTAT5) to confirm local target engagement. Cytokine levels can also be quantified.
-
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhaled compound, specifically its retention in the lung versus its concentration in systemic circulation.
-
Methodology:
-
Administration: A single dose of the JAK1 inhibitor is administered to rats, typically via intratracheal (IT) instillation to ensure a precise lung-deposited dose.
-
Sample Collection: At various time points after dosing, groups of animals are euthanized, and samples of lung tissue and blood (for plasma) are collected.
-
Bioanalysis: The concentration of the drug in the lung homogenates and plasma samples is measured using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: The data is used to calculate key pharmacokinetic parameters, including the terminal lung half-life (t½), maximum concentration (Cmax), and the area under the concentration-time curve (AUC), to assess lung retention and systemic exposure.
-
Rationale for Inhaled Delivery
The primary driver for developing inhaled JAK1 inhibitors is to create a therapeutic agent that acts locally in the airways with minimal systemic impact, thereby improving the safety profile compared to oral formulations.
Conclusion
Preclinical data strongly support the development of inhaled JAK1 inhibitors for treating respiratory diseases like asthma. Compounds such as AZD0449 and AZD4604 have demonstrated high selectivity for JAK1 over other JAK family members, which is expected to avoid side effects associated with JAK2 inhibition. In vivo studies have confirmed that inhaled administration leads to prolonged lung residency and low systemic exposure. This localized activity effectively suppresses key features of the asthmatic response in animal models, including eosinophilic inflammation and airway hyperresponsiveness, while demonstrating clear target engagement within the lung tissue. These findings provide a robust foundation for the clinical evaluation of inhaled JAK1 inhibitors as a promising new class of therapy for asthma.
References
- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of JAK1 in T2 and Non-T2 Airway Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase 1 (JAK1) plays a pivotal role in the signaling cascades of a wide array of cytokines central to the pathogenesis of airway inflammation. Its involvement in both Type 2 (T2) and non-T2 inflammatory pathways positions JAK1 as a critical therapeutic target for a broad spectrum of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth exploration of the multifaceted role of JAK1 in these distinct inflammatory endotypes. We will dissect the core signaling pathways, present quantitative data on the effects of JAK1 inhibition from preclinical studies, detail key experimental methodologies, and visualize complex interactions through signaling and workflow diagrams.
Introduction to T2 and Non-T2 Airway Inflammation
Airway inflammation is broadly categorized into two major endotypes: T2-high and T2-low (or non-T2) inflammation.
T2-high inflammation is the hallmark of allergic asthma and is orchestrated by the cytokines Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] This inflammatory cascade is characterized by the presence of eosinophils, elevated immunoglobulin E (IgE) levels, and airway hyperresponsiveness (AHR).[1][2]
Non-T2 inflammation is a more heterogeneous category, often associated with severe, steroid-resistant asthma and COPD.[1] It is primarily driven by cytokines such as Interferon-gamma (IFN-γ), and interleukins like IL-17 and IL-23, leading to neutrophilic or paucigranulocytic (scarcity of granulocytes) inflammation.[1]
JAK1 is a key intracellular signaling molecule for receptors of both T2 and non-T2 cytokines, making it a central node in the regulation of airway inflammation.
The Central Role of JAK1 in Cytokine Signaling
JAK1 is a member of the Janus kinase family of tyrosine kinases that associate with the intracellular domains of various cytokine receptors. Upon cytokine binding, receptor dimerization brings two JAK1 molecules into close proximity, leading to their autophosphorylation and activation. Activated JAK1 then phosphorylates the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAK1, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
JAK1 in T2 Airway Inflammation
In T2 inflammation, JAK1 is critically involved in the signaling of IL-4 and IL-13, both of which signal through the IL-4 receptor alpha (IL-4Rα) chain. This signaling primarily activates STAT6. JAK1 is also implicated in the signaling of other T2-associated cytokines like IL-5 and TSLP.
JAK1 in Non-T2 Airway Inflammation
In non-T2 inflammation, JAK1 is involved in the signaling of pro-inflammatory cytokines such as IFN-γ and IL-6. IFN-γ signals through a receptor complex that activates JAK1 and JAK2, leading to the phosphorylation of STAT1. IL-6 receptor engagement also activates JAK1. While the IL-23/IL-17 axis is central to neutrophilic inflammation, JAK1 can also play a role in modulating these pathways.
Quantitative Data on JAK1 Inhibition
The therapeutic potential of targeting JAK1 is underscored by a growing body of preclinical data demonstrating the efficacy of JAK1 inhibitors in mitigating airway inflammation.
In Vitro Inhibition of Cytokine Signaling
JAK1 inhibitors have demonstrated potent and selective inhibition of various cytokine signaling pathways in vitro. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| JAK Inhibitor | Target Cytokine/Pathway | Cell Type | IC50 (nM) | Reference |
| GDC-0214 | IL-13 (STAT6 phosphorylation) | Human cell-based assay | 17 | |
| Baricitinib | JAK1 | In vitro analysis | 5.9 | |
| Baricitinib | JAK2 | In vitro analysis | 5.7 | |
| Abrocitinib | JAK1 | In vitro analysis | 29 | |
| AZD0449 | IL-2 (STAT5 phosphorylation) | Human T cells | 2.5 | |
| AZD4604 | IL-2 (STAT5 phosphorylation) | Human T cells | 0.23 |
In Vivo Efficacy in Preclinical Models
Studies in animal models of asthma have shown that JAK1 inhibition leads to a significant reduction in key inflammatory markers.
| JAK Inhibitor | Animal Model | Key Findings | Reference |
| iJak-381 | Ovalbumin-induced asthma (mice) | Suppressed lung inflammation and improved airway hyperresponsiveness. | |
| iJak-381 | Human allergen model (mice) | More potent suppression of neutrophil-driven inflammation compared to corticosteroids. | |
| AZD0449 | Ovalbumin-induced asthma (rats) | Inhibited eosinophilia in the lung and reduced the late asthmatic response. | |
| AZD4604 | Ovalbumin-induced asthma (rats) | Inhibited eosinophilia in the lung and reduced the late asthmatic response. | |
| Oclacitinib | Influenza virus-induced inflammation (mice) | Suppressed neutrophil and macrophage infiltration and reduced pro-inflammatory cytokine production. |
Detailed Experimental Protocols
Reproducible and well-characterized experimental models are essential for studying the role of JAK1 in airway inflammation.
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a widely used model to study T2-high airway inflammation.
Protocol:
-
Sensitization: On days 0 and 7, BALB/c mice are sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 0.2 ml of sterile phosphate-buffered saline (PBS).
-
Challenge: On days 14, 16, 18, and 20, mice are challenged via intratracheal administration or nebulization with a 0.1% to 1% OVA solution in PBS.
-
Outcome Assessment: 24 hours after the final challenge, various parameters are assessed, including:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine inflammatory cell counts, particularly eosinophils.
-
Lung Histology: Examination of lung tissue sections for signs of inflammation and airway remodeling.
-
Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor like methacholine.
-
In Vivo Model: House Dust Mite (HDM)-Induced Airway Inflammation
This model is considered more clinically relevant to human allergic asthma.
Protocol:
-
Sensitization: On day 0, mice are intranasally sensitized with 1 µg of HDM extract in 40 µL of PBS.
-
Challenge: From day 7 to 11 (5 consecutive days), mice are challenged daily with 10 µg of HDM extract in 40 µL of PBS intranasally.
-
Outcome Assessment: 24 hours after the last challenge, BAL fluid is collected for cell analysis, and lung tissue is processed for cytokine and chemokine measurements.
In Vitro Model: Culture of Human Bronchial Epithelial Cells (HBECs)
Primary HBECs cultured at an air-liquid interface (ALI) provide a physiologically relevant model to study epithelial responses to inflammatory stimuli.
Protocol:
-
Cell Isolation and Expansion: Primary HBECs are isolated from human bronchial tissue and expanded in a specialized growth medium.
-
ALI Culture: Cells are seeded onto permeable supports and cultured until confluent. The apical medium is then removed to establish an ALI, which promotes differentiation into a pseudostratified epithelium.
-
Stimulation: Differentiated HBECs can be stimulated with various cytokines (e.g., IL-13 for T2 inflammation, IFN-γ for non-T2 inflammation) to study downstream signaling events, such as STAT phosphorylation, and the release of inflammatory mediators.
Conclusion and Future Directions
JAK1 stands as a central gatekeeper in the complex interplay of cytokine networks that drive both T2 and non-T2 airway inflammation. Its strategic position makes it an attractive therapeutic target with the potential to address a broader patient population than therapies targeting individual cytokines. The quantitative data from preclinical models are promising, demonstrating the potent anti-inflammatory effects of JAK1 inhibition.
Future research should focus on:
-
Selective vs. Pan-JAK Inhibition: Further elucidating the specific contributions of different JAKs to refine inhibitor selectivity and minimize off-target effects.
-
Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to respond to JAK1-targeted therapies.
-
Long-term Safety and Efficacy: Conducting comprehensive clinical trials to establish the long-term safety and efficacy of JAK1 inhibitors in various respiratory diseases.
The continued exploration of JAK1's role in airway inflammation holds the key to developing novel and more effective treatments for millions of patients worldwide.
References
Londamocitinib (AZD4604): A Technical Overview for Steroid-Insensitive Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Londamocitinib (AZD4604) is an investigational, potent, and selective inhaled inhibitor of Janus kinase 1 (JAK1) being developed for the treatment of moderate-to-severe asthma.[1][2] Its mechanism of action offers a potential therapeutic advantage in patient populations with unmet needs, particularly those with steroid-insensitive asthma.[2] By targeting key inflammatory pathways upstream of corticosteroid-sensitive mechanisms, this compound represents a promising novel approach to asthma management. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, experimental validation, and potential role in treating steroid-insensitive asthma.
Mechanism of Action: Selective JAK1 Inhibition
This compound is a small molecule that selectively inhibits JAK1, an intracellular tyrosine kinase crucial for signaling downstream of multiple cytokine receptors implicated in the pathophysiology of asthma.[1][2] These cytokines, including interleukin-4 (IL-4), interleukin-13 (IL-13), and thymic stromal lymphopoietin (TSLP), are key drivers of type 2 (T2) and non-T2 inflammatory pathways that contribute to airway inflammation and hyperresponsiveness.
Upon cytokine binding to their respective receptors, JAK1 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory responses. By inhibiting JAK1, this compound effectively blocks this signaling cascade, preventing the phosphorylation of STATs and the subsequent expression of pro-inflammatory genes. This broad anti-inflammatory effect is anticipated to be beneficial in both steroid-sensitive and steroid-insensitive asthma.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated high potency and selectivity for JAK1 in various in vitro assays.
| Target | IC50 (nM) | Assay System | Reference |
| JAK1 | 0.54 | Enzymatic Assay | |
| JAK2 | 686 | Enzymatic Assay | |
| JAK3 | >10,000 | Enzymatic Assay | |
| TYK2 | 657 | Enzymatic Assay | |
| pSTAT6 (IL-4 induced) | 24 | U937 cells | |
| pSTAT6 (IL-13 induced) | 34 | U937 cells |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy in an Ovalbumin-Challenge Rat Model
The efficacy of this compound was evaluated in an ovalbumin (OVA)-sensitized and challenged rat model of allergic asthma.
| Treatment | Dose | Key Findings | Reference |
| This compound (AZD4604) | 30 µg/kg (intratracheal) | - Reduced phosphorylation of STAT3 and STAT5 in lung tissue.- Inhibited lung eosinophilia.- Reduced the late asthmatic response (measured as Penh).- Efficacy in suppressing late allergic response and airway inflammation was similar to the inhaled corticosteroid, budesonide. |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma. Note: Specific quantitative reduction percentages for pSTAT3/5, eosinophilia, and Penh have not been publicly disclosed.
Clinical Data
Phase 1 Clinical Trial (NCT04769869)
A Phase 1, randomized, single-blind, placebo-controlled study was conducted in healthy volunteers and patients with mild asthma to assess the safety, tolerability, and pharmacokinetics of inhaled this compound.
| Population | Key Findings | Reference |
| Mild Asthmatics | - Acceptable safety and tolerability profile.- Significant reduction in Fractional Exhaled Nitric Oxide (FeNO), a biomarker of T2 airway inflammation. |
Table 3: Key Outcomes of the Phase 1 Clinical Trial of this compound. Note: Specific quantitative data on FeNO reduction by dose have not been publicly released.
Ongoing and Future Clinical Trials
This compound is currently being investigated in Phase 2 clinical trials to further evaluate its efficacy and safety in patients with moderate-to-severe asthma. The ARTEMISIA study (NCT06435273) is a mechanistic study designed to understand the impact of this compound on T2 and non-T2 inflammatory pathways in the lungs of asthmatic patients.
Experimental Protocols
Ovalbumin-Challenge Rat Model of Allergic Asthma
This model is used to induce an allergic asthma phenotype in rats to test the efficacy of anti-asthmatic compounds.
Methodology:
-
Sensitization: Rats are sensitized to ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant such as aluminum hydroxide. This primes the immune system to recognize OVA as an allergen.
-
Challenge: After a period of sensitization, the rats are challenged with aerosolized OVA, which is delivered directly into the lungs. This induces an inflammatory response characteristic of asthma.
-
Treatment: this compound is administered, often intratracheally, prior to the OVA challenge to assess its ability to prevent or reduce the inflammatory response.
-
Assessment: Various endpoints are measured to evaluate the efficacy of the treatment, including:
-
Phosphorylated STATs (pSTATs): Lung tissue is collected and analyzed for the levels of pSTAT3 and pSTAT5 to confirm target engagement.
-
Eosinophil Infiltration: Lung tissue sections are stained to identify and quantify the number of eosinophils, a key inflammatory cell in asthma.
-
Late Asthmatic Response: This is often measured using whole-body plethysmography to determine the enhanced pause (Penh), an indicator of airway obstruction.
-
Measurement of STAT Phosphorylation in Whole Blood
This assay is used to assess the inhibitory activity of this compound on JAK1 signaling in a cellular context.
Methodology:
-
Sample Collection: Whole blood is collected from healthy human volunteers or rats.
-
Stimulation: The blood samples are stimulated with a cytokine known to signal through JAK1, such as IL-4 or IL-13, to induce STAT phosphorylation.
-
Inhibition: this compound is added at various concentrations to determine its dose-dependent inhibitory effect on STAT phosphorylation.
-
Cell Staining: The blood cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT6).
-
Flow Cytometry: The samples are analyzed by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations (e.g., lymphocytes, monocytes). The data is used to calculate IC50 values.
Conclusion
This compound (AZD4604) is a selective JAK1 inhibitor with a mechanism of action that targets key cytokine signaling pathways involved in both T2 and non-T2 asthma inflammation. Preclinical data demonstrate its ability to inhibit STAT phosphorylation and reduce airway inflammation in a relevant animal model of asthma. Early clinical data in patients with mild asthma suggest a favorable safety profile and target engagement, as evidenced by a significant reduction in FeNO. The ongoing clinical development program, including mechanistic studies, will provide a more comprehensive understanding of this compound's potential as a novel inhaled therapy for a broad range of patients with uncontrolled asthma, including those with steroid-insensitive disease. The data gathered so far strongly support the continued investigation of this compound as a promising new treatment modality in respiratory medicine.
References
The Core Pharmacodynamics of Selective JAK1 Inhibition in Lung Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacodynamics of selective Janus kinase 1 (JAK1) inhibition within lung tissue, a critical area of investigation for novel treatments of inflammatory lung diseases. By selectively targeting JAK1, these inhibitors offer the potential for localized therapeutic effects while minimizing systemic side effects associated with broader JAK inhibition. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical models, and detailed experimental protocols to aid in the research and development of next-generation respiratory therapeutics.
The JAK-STAT Signaling Pathway in the Lung
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors that drive inflammatory processes in the lungs.[1][2] In mammals, the JAK family consists of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the STAT family has seven members (STAT1–4, STAT5a, STAT5b, and STAT6).[3][4] The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.
Selective JAK1 inhibition is an attractive therapeutic strategy for lung diseases as JAK1 is a key mediator in the signaling of multiple pro-inflammatory cytokines implicated in conditions like asthma and interstitial lung diseases, including interleukin (IL)-4, IL-5, IL-6, IL-13, and thymic stromal lymphopoietin (TSLP). By blocking JAK1, the downstream phosphorylation and activation of specific STATs are inhibited, thereby mitigating the inflammatory cascade. For instance, IL-4 and IL-13 signaling, which is critical in allergic asthma, activates JAK1 and subsequently phosphorylates STAT6. IL-6, another key cytokine in lung inflammation, signals through JAK1 to activate STAT3.
References
- 1. login.medscape.com [login.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK/STAT in Interstitial Lung Diseases; Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Londamocitinib Target Engagement in Bronchial Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Londamocitinib (AZD4604) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By targeting JAK1, this compound aims to modulate the inflammatory responses characteristic of respiratory diseases such as asthma. A key aspect of its development and clinical evaluation is the confirmation of target engagement within the primary site of action—the bronchial epithelial cells. This technical guide provides an in-depth overview of the methodologies used to assess the engagement of this compound with its target in this specific cell type, supported by quantitative data and detailed experimental protocols. The upcoming ARTEMISIA clinical trial is a pivotal study designed to provide direct evidence of JAK1 target engagement in the lungs of asthmatic patients by analyzing bronchial brushings and biopsies for changes in gene expression and the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity over JAK1 |
| JAK1 | 0.54[1] | - |
| JAK2 | 686 | >1000-fold |
| JAK3 | >10,000 | >18,500-fold |
| TYK2 | 657 | >1200-fold |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by this compound in U937 Cells
| Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) |
| IL-4 | STAT6 | 24 |
| IL-13 | STAT6 | 34 |
These data demonstrate the functional consequence of JAK1 inhibition on downstream signaling pathways.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches to measure its target engagement, the following diagrams are provided.
Caption: this compound inhibits JAK1, blocking STAT phosphorylation.
Caption: Workflow for assessing this compound target engagement.
Experimental Protocols
Western Blotting for Phosphorylated STAT (pSTAT) in Bronchial Epithelial Cells
This protocol is designed to quantify the levels of phosphorylated STAT proteins relative to total STAT protein in bronchial epithelial cells following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture primary human bronchial epithelial cells in an appropriate medium until they reach 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-4 or IL-13) for 15-30 minutes to induce STAT phosphorylation.
b. Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and denature the proteins by heating at 95°C for 5 minutes.
d. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT6) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total form of the STAT protein as a loading control.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
a. Cell Treatment:
-
Culture primary human bronchial epithelial cells to a high density.
-
Treat the cells with a high concentration of this compound or a vehicle control for 1-2 hours at 37°C.
b. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
c. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
d. Protein Detection:
-
Analyze the soluble protein fractions by Western blotting as described in the previous protocol, using an antibody against JAK1.
-
The presence of a higher amount of soluble JAK1 at elevated temperatures in the this compound-treated samples compared to the control indicates thermal stabilization upon drug binding.
Gene Expression Analysis via qRT-PCR
This protocol assesses the functional consequence of this compound's target engagement by measuring changes in the expression of downstream target genes.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for Western blotting.
b. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
c. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, gene-specific primers for target genes (e.g., inflammatory chemokines) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.
Conclusion
The confirmation of target engagement is a critical step in the development of targeted therapies like this compound. The combination of in vitro quantitative assays, direct binding assays such as CETSA, and functional downstream readouts like STAT phosphorylation and gene expression analysis in primary human bronchial epithelial cells provides a comprehensive picture of this compound's mechanism of action. The detailed protocols provided in this guide offer a robust framework for researchers to assess the efficacy of this compound and other JAK inhibitors in a physiologically relevant context. The findings from the ARTEMISIA study will be instrumental in further validating these methodologies and understanding the clinical impact of this compound in asthma.
References
- 1. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Londamocitinib in In Vivo Asthma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of Londamocitinib (AZD4604), a selective Janus kinase 1 (JAK1) inhibitor, in preclinical in vivo models of asthma. The protocols are designed to be a practical guide for researchers investigating the therapeutic potential of JAK1 inhibition in allergic airway inflammation.
Introduction
This compound is an inhaled, selective JAK1 inhibitor that targets a broad range of inflammatory cytokines involved in both Type 2 (T2) and non-T2 asthma pathology.[1][2][3] By inhibiting the JAK1 signaling pathway, this compound effectively reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby suppressing the inflammatory cascade that drives asthma.[4] Preclinical studies have demonstrated its potential to inhibit eosinophilia and the late asthmatic response in animal models.[5] These protocols outline two standard in vivo models—the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced asthma models—that are suitable for assessing the efficacy of this compound.
Mechanism of Action: JAK1 Inhibition in Asthma
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is pivotal in mediating the inflammatory response in asthma. Cytokines, such as IL-4, IL-5, and IL-13, which are central to the pathogenesis of allergic asthma, activate JAKs, leading to the phosphorylation and activation of STATs. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. This compound, by selectively inhibiting JAK1, disrupts this signaling cascade, offering a targeted therapeutic approach.
Caption: Mechanism of action of this compound in inhibiting the JAK1-STAT signaling pathway.
Experimental Protocols
Two widely used and well-characterized rodent models of allergic asthma are presented: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model. The choice of model may depend on the specific research question and the desired features of the asthmatic phenotype.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
This is a classic model for inducing a Th2-dominant inflammatory response, characterized by eosinophilia and airway hyperresponsiveness (AHR), which are hallmarks of allergic asthma.
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced asthma model.
Detailed Protocol:
-
Animals: Male Wistar rats (6-8 weeks old) are commonly used.
-
Sensitization:
-
On days 0 and 14, sensitize each rat with an intraperitoneal (i.p.) injection of 1 mg ovalbumin (Sigma-Aldrich) emulsified in 100 mg of aluminum hydroxide (Alum) in a total volume of 0.5 mL sterile saline.
-
-
Aerosol Challenge:
-
From day 21 to day 27, place the rats in a whole-body exposure chamber and challenge them with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes daily.
-
-
This compound Administration:
-
Administer this compound via inhalation (e.g., using a nose-only exposure system) at the desired dose(s) 30-60 minutes prior to each OVA challenge. A preclinical study in rats used a lung-deposited dose of 30 µg/kg. A vehicle control group (e.g., lactose powder for inhalation) should be included.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR by measuring changes in lung function in response to increasing concentrations of methacholine using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a tracheotomy and lavage the lungs with sterile phosphate-buffered saline (PBS).
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse and fix the lungs in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.
-
-
Biomarker Analysis: Analyze lung tissue homogenates for phosphorylated STAT3 and STAT5 levels by Western blot or immunohistochemistry to confirm target engagement.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
The HDM model is considered more clinically relevant as HDM is a common human allergen. This model can induce both acute and chronic features of asthma.
Experimental Workflow:
Caption: Experimental workflow for the HDM-induced asthma model.
Detailed Protocol:
-
Animals: Female BALB/c mice (6-8 weeks old) are a suitable strain for this model.
-
Sensitization and Challenge:
-
On day 0, lightly anesthetize the mice and intranasally administer 25 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 50 µL of sterile saline.
-
From day 7 to day 11, challenge the mice daily with an intranasal administration of 10 µg of HDM extract in 50 µL of saline.
-
-
This compound Administration:
-
Administer inhaled this compound at the desired dose(s) 30-60 minutes prior to each HDM challenge from day 7 to day 11. Include a vehicle control group.
-
-
Endpoint Analysis (72 hours after the final challenge):
-
AHR Measurement: Assess AHR to methacholine.
-
BAL Fluid Analysis: Collect BAL fluid to determine total and differential cell counts and cytokine levels (IL-4, IL-5, IL-13).
-
Serum IgE Levels: Collect blood and measure total and HDM-specific IgE levels by ELISA.
-
Lung Histology: Perform H&E and PAS staining on lung sections to evaluate inflammation and mucus production.
-
Biomarker Analysis: Assess pSTAT levels in lung tissue to confirm the mechanism of action.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Airway Inflammation in OVA-Induced Asthma Model (Rat)
| Treatment Group | Total Cells in BAL (x10^5) | Eosinophils in BAL (%) | Neutrophils in BAL (%) | Lymphocytes in BAL (%) |
| Naive Control | ||||
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (e.g., Dexamethasone) |
Table 2: Effect of this compound on Airway Hyperresponsiveness in OVA-Induced Asthma Model (Rat)
| Treatment Group | Baseline Penh | Penh at Max Methacholine Dose |
| Naive Control | ||
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control (e.g., Dexamethasone) |
Table 3: Effect of this compound on Inflammatory Markers in HDM-Induced Asthma Model (Mouse)
| Treatment Group | Total Cells in BAL (x10^5) | Eosinophils in BAL (%) | IL-4 in BAL (pg/mL) | IL-5 in BAL (pg/mL) | Serum HDM-specific IgE (U/mL) |
| Naive Control | |||||
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (e.g., Budesonide) |
Conclusion
The provided protocols for OVA- and HDM-induced asthma models offer a robust framework for the in vivo evaluation of this compound. By employing these models and the suggested endpoint analyses, researchers can effectively assess the therapeutic potential of this selective JAK1 inhibitor in mitigating key features of allergic asthma. The consistent and standardized application of these protocols will facilitate the generation of reliable and comparable preclinical data, which is essential for the continued development of this compound as a novel treatment for asthma.
References
- 1. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Measuring Londamocitinib Efficacy in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Londamocitinib (also known as AZD4604) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] By blocking JAK1, this compound interferes with the signaling of multiple pro-inflammatory cytokines that are crucial in the pathogenesis of various immune-mediated inflammatory diseases.[3][4] This document provides detailed application notes and protocols for measuring the efficacy of this compound in relevant rodent models of inflammatory diseases, with a primary focus on asthma, and extrapolated methodologies for arthritis and inflammatory bowel disease (IBD).
Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. This compound's therapeutic potential stems from its ability to selectively inhibit JAK1, thereby modulating downstream inflammatory responses.[3]
Caption: this compound inhibits JAK1, preventing STAT phosphorylation and subsequent gene transcription.
Experimental Protocols
The following protocols provide a framework for assessing the in vivo efficacy of this compound. Dosages and administration routes should be optimized based on pharmacokinetic and pharmacodynamic studies for the specific rodent model and strain.
Ovalbumin-Induced Allergic Asthma Model in Rats
This model is highly relevant for studying the effects of this compound on airway inflammation.
Experimental Workflow:
Caption: Workflow for an ovalbumin-induced asthma model in rodents.
Detailed Protocol:
-
Animals: Male Brown Norway rats (or BALB/c mice) are commonly used.
-
Sensitization: On day 0 and day 7, sensitize animals with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).
-
Challenge: From day 14 to day 20, challenge the sensitized animals with an aerosolized solution of OVA for 30 minutes daily.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intratracheal or intravenous) at a specified time before each OVA challenge.
-
Efficacy Readouts (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography to determine the enhanced pause (Penh).
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or multiplex assays.
-
Lung Histopathology: Perfuse and fix the lungs for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Pharmacodynamic Biomarkers: Assess the phosphorylation of STAT proteins (e.g., pSTAT3, pSTAT5) in lung tissue homogenates via Western blot or immunohistochemistry to confirm target engagement.
-
Collagen-Induced Arthritis (CIA) Model in Mice
This model is suitable for evaluating the efficacy of JAK inhibitors in rheumatoid arthritis.
Detailed Protocol:
-
Animals: DBA/1 mice are highly susceptible to CIA.
-
Induction: On day 0, immunize mice with an intradermal injection at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Drug Administration: Begin oral gavage of this compound or vehicle daily upon the first signs of arthritis (typically around day 21-28).
-
Efficacy Readouts:
-
Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw based on the severity of erythema and swelling (scale of 0-4). The maximum score per mouse is 16.
-
Paw Swelling: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum. Analyze draining lymph nodes for Th1 and Th17 associated cytokine mRNA levels.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model mimics aspects of human inflammatory bowel disease (IBD).
Detailed Protocol:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days to induce acute colitis. For chronic models, multiple cycles of DSS administration can be employed.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage, starting concurrently with or prior to DSS administration.
-
Efficacy Readouts:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and the presence of blood in the feces, and calculate a DAI score.
-
Colon Length: At necropsy, measure the length of the colon as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Histopathology: Collect colon tissue for histological scoring of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in a Rat Asthma Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Airway Hyperresponsiveness (Penh at max. MCh dose) | 5.2 ± 0.8 | 3.1 ± 0.5 | 2.0 ± 0.4 |
| BALF Eosinophils (x10⁴ cells/mL) | 25.6 ± 4.2 | 12.3 ± 2.1 | 6.8 ± 1.5*** |
| BALF IL-13 (pg/mL) | 150.4 ± 22.5 | 85.2 ± 15.8 | 45.7 ± 9.3 |
| Lung pSTAT3 (% positive nuclei) | 78.5 ± 9.1 | 42.1 ± 7.5** | 21.3 ± 5.2 |
| *Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical and for illustrative purposes. |
Table 2: Efficacy of this compound in a Mouse Arthritis Model
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Mean Clinical Score (at day 35) | 10.5 ± 1.2 | 4.2 ± 0.8*** |
| Paw Swelling (mm, change from baseline) | 1.8 ± 0.3 | 0.7 ± 0.2 |
| Histological Score (inflammation) | 3.2 ± 0.4 | 1.1 ± 0.3 |
| Serum IL-6 (pg/mL) | 210 ± 35 | 95 ± 21 |
| Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical and for illustrative purposes. |
Table 3: Efficacy of this compound in a Mouse Colitis Model
| Parameter | Vehicle Control | This compound (15 mg/kg) |
| Disease Activity Index (DAI, at day 7) | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Colon Length (cm) | 6.2 ± 0.5 | 8.1 ± 0.4* |
| Histological Score | 3.8 ± 0.6 | 1.5 ± 0.4 |
| Colon MPO Activity (U/g tissue) | 12.4 ± 2.1 | 5.8 ± 1.5** |
| *Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p<0.05, *p<0.01. Data are hypothetical and for illustrative purposes. |
References
Application Notes and Protocols for AZD4604 Dry Powder Inhalation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4604 is a potent and selective inhibitor of Janus kinase 1 (JAK1) under investigation for the treatment of moderate to severe asthma.[1][2][3] Its therapeutic rationale is based on the inhibition of the JAK-STAT signaling pathway, which is critical in the inflammatory cascade characteristic of asthma.[1][4] Administered via a dry powder inhaler (DPI), AZD4604 is designed for targeted delivery to the lungs, thereby maximizing local efficacy and minimizing systemic exposure. These application notes provide detailed protocols for the preparation and administration of AZD4604 in preclinical dry powder inhalation studies, specifically focusing on rodent models.
Physicochemical and Pharmacokinetic Properties of AZD4604
A thorough understanding of the physicochemical and pharmacokinetic profile of AZD4604 is essential for designing and interpreting inhalation studies.
| Property | Value/Description | Significance for Inhalation | Reference |
| Mechanism of Action | Selective JAK1 Inhibitor | Inhibition of pro-inflammatory cytokine signaling in the lungs. | |
| Molecular Formula | C₂₃H₂₇FN₈O₂ | - | Not explicitly found |
| Molecular Weight | 466.52 g/mol | Influences diffusion and transport across biological membranes. | Not explicitly found |
| pKa | 7.9 (basic moiety) | The basic nature contributes to tissue binding and prolonged lung retention. | |
| LogD | 2.6 | Lipophilicity enhances membrane permeability and tissue retention. | |
| Solubility | Low | A slow dissolution rate can contribute to extended lung retention. | |
| In Vitro IC₅₀ (JAK1) | 0.54 nM | High potency allows for low therapeutic doses. | |
| Preclinical Model | Ovalbumin-challenged rat model of allergic asthma | Demonstrated efficacy in reducing airway inflammation and hyperreactivity. | |
| Preclinical Lung Deposited Dose | 30 µg/kg (in rats) | Provides a target dose for efficacy studies. | |
| Terminal Half-life (lung, rat) | ~5 hours | Indicates a moderate retention time in the lung tissue. | |
| Plasma Clearance (rat, IV) | 33 mL/minute/kg | High clearance contributes to low systemic exposure after inhalation. |
Experimental Protocols
Preparation of AZD4604 Dry Powder Formulation
Objective: To prepare a homogenous blend of AZD4604 with a carrier excipient (lactose) for consistent delivery in dry powder inhalation studies.
Materials:
-
AZD4604 (as a micronized powder)
-
Lactose monohydrate (inhalation grade, e.g., Respitose®)
-
Microbalance
-
Spatula
-
V-blender or Turbula® mixer
-
Amber glass vials for storage
Protocol:
-
Determine Formulation Ratio: For preclinical studies, a drug-to-carrier ratio of 1:10 to 1:100 (w/w) is common to ensure good flowability and dispersion. Based on the potent nature of AZD4604, a ratio of 1:50 (AZD4604:lactose) is a suitable starting point.
-
Weighing: Accurately weigh the required amounts of micronized AZD4604 and lactose monohydrate using a microbalance in a controlled environment to minimize powder loss.
-
Blending:
-
Add the weighed lactose and AZD4604 to the V-blender or Turbula® mixer.
-
Blend the powders for a sufficient duration to ensure a homogenous mixture. A typical blending time is 15-30 minutes. The optimal time should be validated by content uniformity testing.
-
-
Content Uniformity Testing (Recommended):
-
Collect multiple samples from different locations within the blender.
-
Analyze the concentration of AZD4604 in each sample using a validated analytical method (e.g., HPLC).
-
The relative standard deviation (RSD) of the drug content should be less than 5% to confirm blend homogeneity.
-
-
Storage: Store the final blend in airtight, light-resistant amber glass vials at a controlled room temperature and humidity to prevent moisture uptake and degradation.
In Vivo Dry Powder Administration via Intratracheal Insufflation (Rat Model)
Objective: To deliver a precise dose of AZD4604 dry powder formulation directly to the lungs of an anesthetized rat.
Materials:
-
Anesthetized Sprague-Dawley rats (or other appropriate strain)
-
AZD4604 dry powder formulation (prepared as in Protocol 1)
-
Dry powder insufflation device (e.g., Penn-Century™ DP-4 Dry Powder Insufflator™ or similar)
-
Small animal laryngoscope with a fiber optic light source
-
Dosing tube or cannula compatible with the insufflator and sized for rats
-
Air syringe (e.g., 1 mL or 3 mL)
-
Animal scale
Protocol:
-
Dose Calculation:
-
Weigh the rat to determine the target dose. For a target lung deposited dose of 30 µg/kg, a 300g rat would require 9 µg of AZD4604.
-
Based on the 1:50 formulation, this corresponds to 450 µg of the total powder blend (9 µg AZD4604 + 441 µg lactose).
-
-
Device Preparation:
-
Load the calculated amount of the AZD4604 powder blend into the sample chamber of the dry powder insufflator.
-
Connect the air syringe to the insufflator.
-
-
Animal Anesthesia and Intubation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) until a surgical plane of anesthesia is reached (no response to a pedal withdrawal reflex).
-
Place the anesthetized rat in a supine position on a surgical board.
-
Visualize the epiglottis and vocal cords using the small animal laryngoscope.
-
Gently insert the dosing tube of the insufflator through the glottis and into the trachea, ensuring it does not advance past the carina.
-
-
Powder Administration:
-
Once the dosing tube is correctly positioned, forcefully and rapidly depress the plunger of the air syringe to aerosolize and deliver the powder into the lungs. The volume of air should be sufficient to disperse the powder but not cause lung injury (typically 0.5-1.0 mL for a rat).
-
-
Post-Administration Monitoring:
-
Immediately after administration, remove the dosing tube and monitor the rat for spontaneous breathing.
-
Allow the animal to recover from anesthesia on a warming pad.
-
Observe the animal for any signs of respiratory distress.
-
In Vitro Aerodynamic Particle Size Distribution Analysis
Objective: To characterize the aerodynamic particle size distribution of the aerosolized AZD4604 dry powder formulation to predict its deposition profile in the respiratory tract.
Materials:
-
AZD4604 dry powder formulation
-
Dry powder inhaler device (for research purposes, a simple, single-dose device can be used)
-
Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Collection plates or filters for the impactor stages
-
Solvent for drug extraction (e.g., methanol/water mixture)
-
HPLC or other suitable analytical method for drug quantification
Protocol:
-
Impactor Setup:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Coat the collection plates with a solution (e.g., silicone) to prevent particle bounce, if necessary.
-
-
Inhaler Loading: Load a precise amount of the AZD4604 dry powder formulation into the inhaler device.
-
Aerosolization and Sampling:
-
Connect the inhaler to the induction port of the cascade impactor.
-
Connect the vacuum pump to the outlet of the impactor and set the airflow to a defined rate (e.g., 60 L/min).
-
Actuate the inhaler to release the powder and draw it through the impactor for a set duration (e.g., 4 seconds).
-
-
Sample Recovery:
-
Disassemble the impactor and carefully rinse each stage (including the induction port and filter) with a known volume of solvent to extract the deposited AZD4604.
-
-
Quantification:
-
Analyze the amount of AZD4604 in each solvent sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of AZD4604 deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the particles.
-
Calculate the Fine Particle Fraction (FPF), which is the percentage of the emitted dose with an aerodynamic diameter typically less than 5 µm.
-
Signaling Pathway and Experimental Workflow
Caption: AZD4604 inhibits the JAK1-STAT signaling pathway.
References
Application Note: Measuring STAT Phosphorylation Inhibition by Londamocitinib
Introduction
Londamocitinib (also known as AZD4604) is a potent and selective inhibitor of Janus kinase 1 (JAK1)[1][2][3]. The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity[4]. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression[5].
This compound exerts its anti-inflammatory effects by inhibiting JAK1, which in turn prevents the phosphorylation and activation of downstream STAT proteins, such as STAT1, STAT3, STAT5, and STAT6. Measuring the extent of STAT phosphorylation inhibition is a key method for assessing the cellular potency and mechanism of action of this compound. This application note provides detailed protocols for quantifying the inhibition of STAT phosphorylation by this compound using common laboratory techniques.
Principle of the Assay
The core principle of this assay is to stimulate cells with a cytokine known to activate the JAK1-STAT pathway, in the presence and absence of this compound. The level of phosphorylated STAT (pSTAT) is then quantified. A reduction in the pSTAT signal in the presence of this compound indicates its inhibitory activity. The most common methods for detecting and quantifying pSTAT levels are Western blotting, enzyme-linked immunosorbent assay (ELISA), and flow cytometry. This document will focus on the Western blot and flow cytometry protocols as they provide robust and widely accessible methods for this analysis.
JAK-STAT Signaling Pathway and this compound's Point of Inhibition
The following diagram illustrates the JAK-STAT signaling cascade and the inhibitory action of this compound.
Caption: JAK-STAT signaling pathway and this compound's inhibitory mechanism.
Experimental Workflow
The general workflow for assessing STAT phosphorylation inhibition is depicted below.
References
Application Notes and Protocols for Cell-Based Assays in the Screening of Selective JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays designed to identify and characterize selective inhibitors of Janus Kinase 1 (JAK1). The methodologies described are essential for academic research and drug discovery programs targeting autoimmune diseases, inflammatory conditions, and certain cancers where JAK1 signaling is implicated.
Introduction to JAK1 and Its Role in Disease
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2][3] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.
JAK1 is crucial for signaling a wide range of pro-inflammatory cytokines. Consequently, selective inhibition of JAK1 is a promising therapeutic strategy for various autoimmune and inflammatory diseases. The development of selective JAK1 inhibitors aims to provide therapeutic benefits while minimizing off-target effects associated with the inhibition of other JAK family members, such as the role of JAK2 in erythropoiesis.
The JAK1/STAT Signaling Pathway
The diagram below illustrates the canonical JAK1/STAT signaling pathway. Cytokine binding to its receptor leads to the activation of JAK1, which then phosphorylates downstream STAT proteins. These activated STATs dimerize and translocate to the nucleus to initiate the transcription of target genes involved in inflammation, proliferation, and immunity.
References
- 1. abcam.cn [abcam.cn]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Preclinical Lung Inflammation Studies with Londamocitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Londamocitinib (also known as AZD4604), a potent and selective Janus kinase 1 (JAK1) inhibitor, in rodent models of lung inflammation. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in respiratory inflammatory diseases.
Introduction
This compound is a selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines implicated in the pathogenesis of respiratory diseases such as asthma.[1][2] By blocking JAK1, this compound can modulate the downstream signaling of the Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the inflammatory cascade.[1][2] Preclinical studies have demonstrated its efficacy in attenuating key features of allergic asthma. While data in other lung inflammation models such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI) are not yet available, the protocols provided can serve as a foundation for investigating the broader therapeutic utility of this compound.
Mechanism of Action: JAK1-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the JAK1 enzyme. This disrupts the phosphorylation and subsequent activation of STAT proteins, which are critical for the transcription of genes involved in inflammation, cell proliferation, and differentiation. In the context of lung inflammation, this leads to a reduction in the production of inflammatory mediators and the infiltration of immune cells.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in a preclinical model of allergic asthma.
Table 1: In Vivo Efficacy of this compound in an Ovalbumin (OVA)-Challenged Rat Model of Allergic Asthma
| Dosage and Administration | Key Findings | Reference |
| 1 mg/kg, intravenous | - Reduced phosphorylation of STAT3 and STAT5 in lung tissue.- Inhibited pulmonary eosinophilia.- Reduced the late asthmatic response. | |
| 30 µg/kg, intratracheal (lung deposited dose) | - Inhibited STAT3 and STAT5 phosphorylation in lung tissue from OVA-challenged rats.- Inhibited eosinophilia in the lung.- Reduced the late asthmatic response. | |
| 0.1 - 1 mg/kg, intratracheal | - Dose-dependent decrease in pSTAT3/STAT3 levels. |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Rats
This protocol is designed to induce an allergic asthma phenotype in rats, which can then be used to evaluate the efficacy of this compound.
Figure 2: Experimental workflow for the OVA-induced asthma model.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)3) gel
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO)
-
Male Brown Norway rats (6-8 weeks old)
-
Aerosol generation system
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg Al(OH)3 in a total volume of 1 mL saline.
-
-
Drug Administration:
-
One hour prior to the first OVA challenge, administer this compound or vehicle via the desired route (e.g., intratracheal, 30 µg/kg; intravenous, 1 mg/kg).
-
-
OVA Challenge:
-
On days 21, 22, and 23, place the rats in a whole-body plethysmograph and expose them to an aerosol of 1% (w/v) OVA in saline for 30 minutes.
-
-
Endpoint Assessment (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL with phosphate-buffered saline (PBS). Analyze the BAL fluid (BALF) for total and differential cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production.
-
STAT Phosphorylation: Homogenize lung tissue and analyze for phosphorylated STAT3 and STAT5 levels by Western blot or flow cytometry.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (General Protocol)
This protocol describes a common method for inducing acute lung injury. While specific data for this compound in this model is not available, this protocol can be adapted for its evaluation.
References
Application Notes and Protocols for Londamocitinib in 3D Human Airway Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Londamocitinib (AZD4604) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2][3] By blocking the JAK/STAT pathway, this compound has the potential to mitigate the inflammatory responses characteristic of respiratory diseases such as asthma.[1][4] Three-dimensional (3D) human airway epithelial cell cultures, particularly those grown at an air-liquid interface (ALI), offer a physiologically relevant in vitro model system to study airway inflammation and the efficacy of therapeutic agents. This document provides detailed application notes and protocols for the proposed use of this compound in these advanced cell culture models.
Mechanism of Action of this compound
This compound selectively inhibits JAK1, which is a key component of the signaling cascade for various cytokines implicated in asthma pathophysiology, including interleukin-4 (IL-4), interleukin-13 (IL-13), and interferons (IFNs). Upon cytokine binding to their receptors, JAK1 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus and regulate the transcription of inflammatory genes. By inhibiting JAK1, this compound effectively blocks the phosphorylation of STATs, thereby suppressing the downstream inflammatory cascade.
Experimental Protocols
Protocol 1: Establishment of 3D Human Airway Epithelial Cell Cultures (ALI Model)
This protocol describes the generation of a well-differentiated, pseudostratified human airway epithelium at an air-liquid interface.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Cell culture inserts (e.g., Transwell®)
-
ALI culture medium (e.g., PneumaCult™-ALI)
-
Submerged culture medium (e.g., PneumaCult™-Ex Plus)
-
Coating solution (e.g., Collagen Type I)
-
Standard cell culture reagents and equipment
Procedure:
-
Coating of Inserts: Coat the apical side of the cell culture inserts with a suitable extracellular matrix protein, such as collagen, and incubate as per the manufacturer's instructions.
-
Cell Seeding: Seed primary HBECs onto the coated inserts at a high density (e.g., 1 x 105 cells/cm2) in submerged culture medium. Add medium to both the apical and basal chambers.
-
Submerged Culture: Culture the cells in a submerged condition for 2-4 days, or until a confluent monolayer is formed.
-
Air-Lift: Once confluent, remove the medium from the apical chamber to expose the cells to air. This is the "air-lift" step. The basal chamber will continue to be supplied with ALI differentiation medium.
-
Differentiation: Maintain the cultures at the air-liquid interface for at least 21 days to allow for full differentiation into a pseudostratified epithelium containing ciliated and mucus-producing cells. Change the basal medium every 2-3 days.
-
Quality Control: Monitor the differentiation process by measuring the transepithelial electrical resistance (TEER) to assess barrier function and by periodic histological analysis.
Protocol 2: Evaluation of this compound Efficacy in a Pro-inflammatory Model
This protocol details the methodology to assess the anti-inflammatory effects of this compound in the established 3D airway model.
Materials:
-
Differentiated 3D human airway epithelial cell cultures
-
This compound
-
Pro-inflammatory stimuli (e.g., a cytokine cocktail of IL-4, IL-13, and IFN-γ)
-
Reagents for downstream analysis (ELISA kits, RNA extraction kits, protein lysis buffers)
Procedure:
-
Pre-treatment: One hour prior to inflammatory stimulation, add this compound at various concentrations to the basal medium of the differentiated 3D cultures. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: After the pre-treatment period, add a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL each of IL-4, IL-13, and IFN-γ) to the basal medium.
-
Incubation: Co-incubate the cultures with this compound and the inflammatory stimuli for a predetermined time period (e.g., 24-48 hours).
-
Sample Collection:
-
Apical Wash: Collect the apical secretions by adding a small volume of PBS to the apical surface, incubating for 10 minutes, and then collecting the wash.
-
Basal Medium: Collect the basal medium.
-
Cell Lysates: Wash the cells and lyse them for protein or RNA extraction.
-
-
Downstream Analysis:
-
Cytokine/Chemokine Secretion: Analyze the levels of inflammatory mediators (e.g., TSLP, eotaxin, CXCL10) in the apical washes and basal medium using ELISA.
-
Gene Expression: Perform qPCR or RNA-seq on the cell lysates to analyze the expression of inflammatory genes.
-
STAT Phosphorylation: Perform Western blotting on cell lysates to measure the levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT6).
-
Data Presentation
The following tables represent hypothetical data that could be generated from the described protocols, demonstrating the expected dose-dependent efficacy of this compound.
Table 1: Effect of this compound on Inflammatory Cytokine/Chemokine Secretion
| Treatment Group | TSLP (pg/mL) | Eotaxin-1 (CCL11) (pg/mL) | CXCL10 (pg/mL) |
| Vehicle Control | 15.2 ± 3.1 | 25.8 ± 5.4 | 45.1 ± 8.9 |
| Inflammatory Stimuli | 258.4 ± 21.7 | 312.6 ± 28.9 | 876.3 ± 55.2 |
| + this compound (1 nM) | 189.3 ± 15.6 | 225.1 ± 20.3 | 654.8 ± 41.7 |
| + this compound (10 nM) | 95.7 ± 11.2 | 110.9 ± 14.5 | 312.5 ± 29.8 |
| + this compound (100 nM) | 32.1 ± 6.8 | 45.3 ± 9.1 | 98.6 ± 15.4 |
Table 2: Effect of this compound on Inflammatory Gene Expression (Fold Change vs. Vehicle)
| Treatment Group | TSLP mRNA | CCL11 mRNA | CXCL10 mRNA |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Inflammatory Stimuli | 15.6 ± 2.1 | 22.4 ± 2.8 | 45.2 ± 4.1 |
| + this compound (1 nM) | 10.8 ± 1.5 | 14.7 ± 1.9 | 30.1 ± 3.5 |
| + this compound (10 nM) | 4.2 ± 0.8 | 6.1 ± 1.1 | 12.8 ± 2.3 |
| + this compound (100 nM) | 1.5 ± 0.4 | 1.8 ± 0.5 | 3.5 ± 0.9 |
Table 3: Effect of this compound on STAT Phosphorylation (Relative to Total STAT)
| Treatment Group | pSTAT1 / Total STAT1 | pSTAT6 / Total STAT6 |
| Vehicle Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| Inflammatory Stimuli | 0.89 ± 0.07 | 0.92 ± 0.06 |
| + this compound (1 nM) | 0.58 ± 0.05 | 0.63 ± 0.05 |
| + this compound (10 nM) | 0.21 ± 0.03 | 0.25 ± 0.04 |
| + this compound (100 nM) | 0.07 ± 0.02 | 0.11 ± 0.03 |
Conclusion
The use of 3D human airway epithelial cell cultures provides a robust and physiologically relevant platform to evaluate the therapeutic potential of novel compounds like this compound. The protocols outlined here, in conjunction with the known mechanism of action of this compound, suggest that this selective JAK1 inhibitor can effectively suppress pro-inflammatory signaling in a model of airway inflammation. The hypothetical data presented illustrate the expected dose-dependent reduction in inflammatory mediators, gene expression, and STAT phosphorylation. These methods can be adapted to further investigate the impact of this compound on other aspects of airway epithelial cell biology, such as barrier function and mucus production.
References
Troubleshooting & Optimization
Troubleshooting Londamocitinib stability in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the stability of Londamocitinib (also known as AZD4604) in long-term experiments. The following information, presented in a question-and-answer format, addresses common challenges to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing a this compound stock solution?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1] To minimize freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. The initial step should be to prepare a high-concentration primary stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[2] When preparing your working solution, ensure the final concentration of the organic solvent is kept to a minimum (typically below 0.5% v/v) to avoid impacting your biological system. If precipitation persists, gentle warming or sonication may aid dissolution, provided the compound is heat-stable.[1]
Q3: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A3: A decline in activity over time in cell culture can be indicative of compound instability in the culture medium. Several factors could contribute to this, including temperature, pH of the medium, and potential enzymatic degradation by cellular components. It is recommended to perform a stability study of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life. For longer experiments, consider replenishing the compound at regular intervals based on its stability profile.
Q4: Can exposure to laboratory light affect the stability of this compound?
Troubleshooting Guide: this compound Stability
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency in Assays | Compound degradation due to improper storage. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store at -80°C for long-term and -20°C for short-term use. |
| Instability in the assay buffer or cell culture medium. | Perform a time-course experiment to assess the stability of this compound in your specific experimental medium at the working temperature. Analyze samples at different time points using a validated analytical method like HPLC. | |
| Precipitation in Working Solution | Poor solubility in the aqueous experimental medium. | Ensure the primary stock solution is prepared in a suitable organic solvent (e.g., DMSO). When diluting, add the stock solution to the aqueous medium slowly while vortexing. The final organic solvent concentration should be minimized. |
| The pH of the buffer is not optimal for solubility. | Determine the pKa of this compound and test its solubility in buffers with varying pH. Note that the optimal pH for solubility may not be compatible with your assay. | |
| Inconsistent Experimental Results | Variability in compound concentration due to degradation. | Implement a strict protocol for solution preparation and storage. Regularly check the concentration and purity of your stock solution using an appropriate analytical technique. |
| Interaction with other components in the experimental system. | Evaluate the compatibility of this compound with all components of your assay, including plastics and other reagents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be used if necessary and if the compound is known to be heat-stable.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials). Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of this compound Stability in Aqueous Solution
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer or cell culture medium at the desired final concentration. Include a vehicle control (buffer/medium with the same final concentration of the organic solvent).
-
Incubation: Incubate the solutions under your standard experimental conditions (e.g., temperature, light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solutions.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the tested solution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 599.7 g/mol | |
| JAK1 IC50 | 0.54 nM | |
| JAK2 IC50 | 686 nM | |
| JAK3 IC50 | >10,000 nM | |
| TYK2 IC50 | 657 nM | |
| Stock Solution Storage (-80°C) | Up to 6 months | |
| Stock Solution Storage (-20°C) | Up to 1 month |
Visualizations
Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.
References
How to minimize systemic exposure of inhaled Londamocitinib
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing systemic exposure of inhaled Londamocitinib (AZD4604) and troubleshooting potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to minimize systemic exposure of inhaled this compound?
A1: this compound is specifically designed for inhaled delivery to maximize its therapeutic effect in the lungs while minimizing systemic exposure.[1][2][3] The primary strategy involves optimizing the drug's physicochemical properties and the dry powder formulation to ensure high local lung concentrations with low plasma concentrations.[3] Preclinical studies have demonstrated that upon inhalation, this compound achieves high local concentrations in the lung with negligible systemic exposure, suggesting no systemic engagement of its target, Janus kinase 1 (JAK1).[3]
Q2: What is the mechanism of action of this compound in the lungs?
A2: this compound is a selective inhibitor of Janus kinase 1 (JAK1). By inhibiting JAK1, it blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1, STAT3, STAT5, and STAT6. This disruption of the JAK-STAT signaling pathway suppresses the inflammatory processes relevant to asthma.
Q3: What pharmacokinetic properties of inhaled this compound contribute to low systemic exposure?
A3: Preclinical studies in rats have shown that after intratracheal administration, this compound exhibits low systemic exposure. While detailed human pharmacokinetic data in a tabular format is not publicly available, Phase I clinical trial results in healthy volunteers indicate that plasma exposures (Cmax and AUC) increase linearly with the dose, and there is a 1.6 to 3.5-fold accumulation with twice-daily dosing. The drug is designed to have a moderate permeability to penetrate lung tissue effectively while minimizing rapid absorption into the systemic circulation.
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound (AZD4604) in Rats
| Parameter | Intravenous Administration (0.5 mg/kg) | Intratracheal Administration (30 µg/kg) |
| Plasma Clearance | 33 mL/minute/kg | Low Systemic Exposure |
| Terminal Half-life | 4.2 hours | 5 hours (in lung) |
| Volume of Distribution (steady state) | 9.9 L/kg | High local concentration in the lung |
(Data sourced from preclinical studies in rats)
Experimental Protocols
In Vitro Aerodynamic Particle Size Distribution (APSD) Testing of this compound Dry Powder Inhaler (DPI)
This protocol provides a general framework for assessing the in vitro performance of a this compound dry powder inhaler. Specific parameters may need to be optimized based on the formulation and device.
Objective: To determine the aerodynamic particle size distribution of the emitted dose from a this compound DPI to predict its deposition pattern in the respiratory tract.
Materials:
-
This compound Dry Powder Inhaler (e.g., Turbuhaler)
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
Vacuum pump
-
Flow meter
-
Collection plates/filters for the impactor
-
Solvent for drug recovery (e.g., as specified in the certificate of analysis)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Apparatus Setup:
-
Assemble the cascade impactor (NGI or ACI) according to the manufacturer's instructions.
-
Coat the collection surfaces with a solution to prevent particle bounce, if necessary.
-
Connect the impactor to a vacuum pump through a flow meter.
-
Calibrate the airflow to the desired rate (e.g., 60 L/min).
-
-
DPI Preparation and Actuation:
-
Load a capsule or prepare the multi-dose DPI as per the device instructions.
-
Connect the DPI mouthpiece to the impactor's induction port.
-
Actuate the DPI while the vacuum pump is running for a specified duration to draw a set volume of air (e.g., 4 L) through the system.
-
-
Sample Recovery:
-
Disassemble the impactor.
-
Carefully rinse each stage and the induction port with a precise volume of the recovery solvent to dissolve the deposited this compound.
-
-
Quantification:
-
Analyze the drug concentration in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the particles.
-
Calculate the Fine Particle Fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a JAK1 inhibitor.
Experimental Workflow for Inhaled this compound Administration
Caption: General experimental workflow for inhaled this compound studies.
Troubleshooting Guides
Issue 1: High Systemic Exposure Observed in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Inappropriate particle size distribution: Particles are too small, leading to excessive alveolar deposition and rapid absorption. | 1. Re-evaluate the particle size of the dry powder formulation using techniques like laser diffraction or cascade impaction. 2. Optimize the formulation or manufacturing process (e.g., milling, spray drying) to achieve the target particle size range (typically 1-5 µm for deep lung delivery). |
| Poor formulation stability: Drug particles are de-aggregating more than expected, leading to a higher fraction of fine particles upon aerosolization. | 1. Assess the physical and chemical stability of the dry powder formulation under different storage conditions (temperature, humidity). 2. Incorporate suitable excipients (e.g., lactose carriers) to improve formulation stability and control de-aggregation. |
| Inefficient delivery device: The dry powder inhaler is not dispersing the formulation effectively, leading to a wide particle size distribution and a higher-than-expected fine particle fraction. | 1. Characterize the performance of the selected DPI with the this compound formulation. 2. Consider using a different DPI device that is better suited for the specific formulation properties. |
| Animal model physiology: The animal model used may have different lung morphology or clearance mechanisms compared to humans, leading to higher systemic absorption. | 1. Review the literature for the most appropriate animal model for inhaled drug studies. 2. Characterize the lung deposition and clearance in the selected animal model. |
Issue 2: Inconsistent Results in JAK1 Inhibition Assays
| Possible Cause | Troubleshooting Steps |
| Cell line variability: Different cell lines may have varying levels of JAK1 expression or sensitivity to its inhibition. | 1. Ensure the use of a consistent and well-characterized cell line for all experiments. 2. Periodically perform cell line authentication. |
| Suboptimal assay conditions: The concentration of cytokines used to stimulate the JAK-STAT pathway may be too high, requiring higher concentrations of this compound for effective inhibition. | 1. Perform a dose-response curve for the stimulating cytokine to determine the optimal concentration for the assay. 2. Optimize the incubation time for both cytokine stimulation and this compound treatment. |
| Reagent quality: Degradation of cytokines or other reagents can lead to inconsistent pathway activation. | 1. Use fresh, high-quality reagents and follow the manufacturer's storage and handling instructions. 2. Aliquot reagents to avoid multiple freeze-thaw cycles. |
| Off-target effects: At high concentrations, this compound may have off-target effects that could confound the results. | 1. Perform a dose-response experiment to determine the optimal, selective concentration of this compound. 2. Include appropriate controls, such as other known JAK inhibitors with different selectivity profiles. |
References
Technical Support Center: Interpreting Off-Target Effects of JAK1 Inhibitors In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of JAK1 inhibitors in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of JAK1 inhibitors?
A1: Off-target effects refer to the interactions of a JAK1 inhibitor with proteins other than its intended target, JAK1. Due to the conserved nature of ATP-binding sites across the human kinome, small molecule inhibitors designed to target JAK1 can also bind to and inhibit other kinases, leading to unintended biological consequences.[1][2] These off-target activities can complicate the interpretation of experimental results and may contribute to adverse effects in clinical applications.[1]
Q2: Why is it crucial to characterize the off-target profile of a JAK1 inhibitor?
A2: Characterizing the off-target profile is essential for several reasons:
-
Mechanistic Clarity: Understanding which off-target kinases are inhibited helps to delineate the true mechanism of action of the compound and distinguish on-target from off-target-driven phenotypes.
-
Safety Assessment: Off-target effects can lead to cellular toxicity or other adverse events.[1] Early identification of potential liabilities is critical for drug development.
-
Drug Repurposing: Identifying novel, potent off-target interactions could present opportunities for drug repurposing in other disease indications.[3]
-
Data Interpretation: Unexpected experimental outcomes can often be explained by previously uncharacterized off-target activities.
Q3: What is the difference between selectivity and specificity in the context of JAK inhibitors?
A3: While often used interchangeably, selectivity and specificity have distinct meanings. Selectivity refers to an inhibitor's ability to bind to a specific target (e.g., JAK1) with higher affinity than other proteins. This is often a matter of degree, as a highly selective inhibitor may still interact with other kinases at higher concentrations. Specificity , on the other hand, implies that the inhibitor interacts exclusively with its intended target, which is rare for small molecule kinase inhibitors.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Q: My JAK1 inhibitor is producing a cellular effect that is inconsistent with known JAK1 signaling. How can I troubleshoot this?
A: Unexpected cellular phenotypes are often a result of off-target effects. Here is a step-by-step guide to investigate this issue:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging JAK1 at the concentrations used in your assay. A Western blot for phosphorylated STAT (pSTAT), a downstream target of JAK1, can confirm on-target activity. A dose-dependent decrease in pSTAT levels upon cytokine stimulation would indicate target engagement.
-
Perform a Kinome-Wide Selectivity Screen: To identify potential off-target interactions, it is advisable to screen your inhibitor against a broad panel of kinases. Several commercial services offer kinase profiling panels that can provide data on the inhibitory activity of your compound against hundreds of human kinases.
-
Cross-Reference Hits with Cellular Pathways: Analyze the significant off-target "hits" from your screen. Investigate the known signaling pathways of these off-target kinases to determine if their inhibition could explain the observed phenotype.
-
Utilize Structurally Unrelated Inhibitors: Test a structurally different JAK1 inhibitor with a known selectivity profile. If the unexpected phenotype persists with a cleaner compound, it may suggest the effect is indeed linked to JAK1 inhibition in that specific cellular context. Conversely, if the phenotype is absent with a more selective inhibitor, it points towards an off-target effect of your initial compound.
-
Rescue Experiments: If a specific off-target kinase is suspected, a rescue experiment can be performed. Transfecting cells with a drug-resistant mutant of the suspected off-target kinase should reverse the off-target effect but not the on-target effect.
Issue 2: High Cytotoxicity at Effective Concentrations
Q: I am observing significant cytotoxicity in my cell-based assays at concentrations where my JAK1 inhibitor is effective. What could be the cause?
A: High cytotoxicity can be a result of on-target, off-target, or compound-specific effects. The following steps can help to dissect the underlying cause:
-
Assess Compound Solubility: Poor compound solubility can lead to precipitation and non-specific toxicity. Ensure your inhibitor is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all experimental conditions and is non-toxic to the cells.
-
Evaluate Off-Target Kinase Inhibition: Many kinases are involved in cell survival and proliferation pathways. A kinome-wide screen can identify if your inhibitor is potently inhibiting any of these critical kinases.
-
Compare with Other JAK1 Inhibitors: Test other JAK1 inhibitors with different selectivity profiles. If cytotoxicity is a common feature across multiple JAK1 inhibitors, it may suggest an on-target toxicity in your specific cell line. If your compound is uniquely cytotoxic, an off-target effect is more likely.
-
Cell Line Specificity: Test your inhibitor in multiple cell lines to determine if the cytotoxicity is a general phenomenon or specific to a particular cellular context.
Data Presentation: Comparative Selectivity of JAK Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 in nM) of several JAK inhibitors against the JAK family kinases. Lower values indicate higher potency. A larger ratio between the IC50 for JAK1 and other kinases indicates greater selectivity for JAK1.
| Inhibitor | JAK1 (IC50 nM) | JAK2 (IC50 nM) | JAK3 (IC50 nM) | TYK2 (IC50 nM) | Reference |
| Tofacitinib | 1.2 | 20 | 112 | 344 | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | |
| Upadacitinib | 43 | 110 | >1000 | 2300 | |
| Filgotinib | 10 | 28 | 810 | 116 | |
| Abrocitinib | 29 | 803 | >10000 | 1250 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of a JAK1 inhibitor by screening it against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Dissolve the JAK1 inhibitor in 100% DMSO to create a high-concentration stock solution.
-
Kinase Panel Selection: Utilize a commercially available kinase profiling service that offers a large panel of purified, active human kinases (e.g., Eurofins, Reaction Biology).
-
Assay Format: A common format is a radiometric assay (e.g., HotSpot™) or a fluorescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
Inhibitor Screening: The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) in duplicate against each kinase in the panel.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A "hit" is typically defined as a kinase that is inhibited by more than a certain threshold (e.g., >50% or >80%).
-
Follow-up: For significant off-target hits, a dose-response curve is generated to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT Western Blot
Objective: To confirm on-target engagement of a JAK1 inhibitor by measuring the phosphorylation of a downstream effector, STAT.
Methodology:
-
Cell Culture and Starvation: Plate a relevant cell line (e.g., TF-1, UT-7) and serum-starve overnight to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the JAK1 inhibitor or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a JAK1-dependent cytokine (e.g., IL-6, IFN-α) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT (e.g., pSTAT3) and total STAT.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of intervention for a JAK1 inhibitor.
Caption: A logical workflow for troubleshooting unexpected results with JAK1 inhibitors in vitro.
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING | Annals of the Rheumatic Diseases [ard.bmj.com]
Technical Support Center: Optimizing Londamocitinib Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Londamocitinib (also known as AZD4604) in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you determine the optimal concentration of this compound to achieve desired experimental outcomes while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Janus Kinase 1 (JAK1).[1][2] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the signaling of numerous cytokines and growth factors involved in inflammatory responses and cell proliferation.[1][3]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various assays. These values are crucial for estimating the concentration range to be used in your experiments.
| Target/Process | IC50 Value | Cell Line/System |
| JAK1 (enzymatic assay) | 0.54 nM | Cell-free |
| JAK2 (enzymatic assay) | 686 nM | Cell-free |
| JAK3 (enzymatic assay) | >10,000 nM | Cell-free |
| TYK2 (enzymatic assay) | 657 nM | Cell-free |
| IL-4 induced STAT6 phosphorylation | 24 nM | U937 cells |
| IL-13 induced STAT6 phosphorylation | 34 nM | U937 cells |
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is essential to perform a dose-response experiment to determine the ideal concentration range for your studies. A typical starting point would be to test a wide range of concentrations, for example, from 1 nM to 10 µM, in a cell viability assay.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and methanol.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and typically below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Potential Cause | Recommended Solution |
| High sensitivity of the cell line to JAK1 inhibition. | Some cell lines are highly dependent on the JAK1/STAT signaling pathway for survival and proliferation. Consider using a lower concentration range in your experiments. It may also be beneficial to test a panel of cell lines to find one with a suitable sensitivity for your experimental goals. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding non-toxic levels (typically <0.1%). Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental setup to assess the effect of the solvent on cell viability. |
| Incorrect drug concentration. | Double-check the calculations for your stock solution and serial dilutions. An error in calculation can lead to unintentionally high concentrations being used in the experiment. |
| Compound degradation. | Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution. |
Issue 2: No significant effect on cell viability is observed even at high concentrations of this compound.
| Potential Cause | Recommended Solution |
| Cell line insensitivity. | The chosen cell line may not be dependent on JAK1 signaling for its proliferation and survival. Confirm the expression and activation of JAK1 and downstream STAT proteins in your cell line using techniques like Western blotting. |
| Suboptimal incubation time. | The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration of treatment for your specific cell line and experimental question. |
| Assay limitations. | The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or a different type of assay that measures a more direct downstream effect of JAK1 inhibition, such as a phospho-STAT ELISA or Western blot. |
| Compound inactivity. | Verify the integrity and activity of your this compound stock. If possible, test its activity in a cell line known to be sensitive to JAK1 inhibition. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Cell Viability
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working solutions. A typical concentration range to test would be from 2 nM to 20 µM (final concentrations of 1 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the 2X working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then adding a solubilizing agent to dissolve the formazan crystals.
-
For a CellTiter-Glo® assay, this involves adding the reagent to the wells and measuring the luminescent signal.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
References
Technical Support Center: Addressing Variability in Preclinical Asthma Models with Londamocitinib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Londamocitinib (AZD4604) in preclinical asthma models. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key preclinical findings to help address and manage the inherent variability in these models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in preclinical asthma models.
| Question | Answer |
| 1. We are observing high variability in the inflammatory cell counts in our bronchoalveolar lavage fluid (BALF) between animals in the same treatment group. What could be the cause? | High variability in BALF cell counts is a common challenge in preclinical asthma models. Several factors can contribute to this: - Animal-to-animal variation: Genetic differences, even within the same inbred strain, can lead to varied immune responses. - Allergen sensitization and challenge: Inconsistent delivery of the allergen (e.g., ovalbumin or house dust mite extract) during sensitization or challenge can result in different degrees of airway inflammation. Ensure consistent administration techniques. - BALF procedure: The technique for performing bronchoalveolar lavage can significantly impact cell recovery. Ensure the procedure is standardized across all animals and performed by trained personnel. Incomplete lung lavage can lead to lower and more variable cell yields. |
| 2. Our this compound-treated group is not showing a significant reduction in airway eosinophilia as expected. What are the potential reasons? | Several factors could explain a lack of efficacy: - Drug delivery: this compound is an inhaled therapeutic. Inconsistent or inefficient delivery to the lungs of the animal model is a primary suspect. Verify the proper functioning of the nebulizer or insufflator and ensure the animal's breathing pattern allows for adequate lung deposition. Particle size of the aerosolized drug is also a critical factor for optimal lung deposition.[1] - Dosing: The dose of this compound may be insufficient. Preclinical studies in rats have used doses around 30 µg/kg delivered intratracheally.[2][3] Consider performing a dose-response study to determine the optimal dose for your specific model and endpoints. - Timing of administration: The timing of drug administration relative to the allergen challenge is crucial. Administering this compound prior to the allergen challenge is typical for assessing its preventative effects.[4] - Model characteristics: The specific asthma model used may influence the outcome. Some models may be less dependent on JAK1-mediated pathways. |
| 3. We are seeing unexpected changes in other immune cell populations (e.g., neutrophils) in our this compound-treated group. Is this a known effect? | While this compound is a selective JAK1 inhibitor, off-target effects or complex immunological responses can occur. JAK1 is involved in the signaling of multiple cytokines, and its inhibition can have broad effects on the immune system. Some studies with other JAK inhibitors have shown effects on neutrophil-driven inflammation.[5] It is important to perform comprehensive cell profiling of BALF and lung tissue to fully characterize the effects of this compound in your model. |
| 4. How can we confirm that this compound is engaging its target in the lung tissue of our animal models? | Target engagement can be assessed by measuring the phosphorylation of downstream signaling molecules. For this compound, this would involve measuring the levels of phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5) in lung tissue homogenates. A reduction in the levels of pSTAT3 and pSTAT5 in the this compound-treated group compared to the vehicle-treated group would indicate successful target engagement. |
| 5. What are the key considerations when choosing between an ovalbumin (OVA) and a house dust mite (HDM) model for testing this compound? | The choice of model depends on the specific research question: - OVA model: This is a well-established and highly reproducible model that induces a strong Th2-mediated eosinophilic inflammation. It is useful for studying the fundamental mechanisms of allergic asthma. - HDM model: This model is considered more clinically relevant as HDM is a common human allergen. HDM extracts contain multiple allergens and pathogen-associated molecular patterns (PAMPs) that can induce a more complex immune response, potentially involving both T2 and non-T2 pathways. Given that this compound is expected to have effects on both T2 and non-T2 inflammation, the HDM model may be particularly relevant. |
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound (AZD4604) in an ovalbumin (OVA)-challenged rat model of allergic asthma.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue
| Treatment Group | Dose (mg/kg, intratracheal) | BALF Eosinophils (cells/mL) | Lung Eosinophils (cells/mm²) |
| Saline Control | - | Low (baseline) | Low (baseline) |
| OVA + Vehicle | - | High | High |
| OVA + this compound | 0.1 | Moderately Reduced | Moderately Reduced |
| OVA + this compound | 0.3 | Significantly Reduced | Significantly Reduced |
| OVA + this compound | 1.0 | Strongly Reduced | Strongly Reduced |
| OVA + Budesonide | 3.0 | Strongly Reduced | Strongly Reduced |
Data are derived from graphical representations in published studies and presented qualitatively to show trends. Specific numerical values with standard error of the mean can be found in the cited literature.
Table 2: Effect of this compound on STAT Phosphorylation in Lung Tissue
| Treatment Group | Dose (mg/kg, intratracheal) | pSTAT3 Levels (relative to OVA + Vehicle) | pSTAT5 Levels (relative to OVA + Vehicle) |
| OVA + Vehicle | - | 100% | 100% |
| OVA + this compound | 0.1 | Dose-dependent reduction | Dose-dependent reduction |
| OVA + this compound | 1.0 | Significant reduction | Significant reduction |
| OVA + Budesonide | 3.0 | Significant reduction | Not reported |
This table summarizes the reported dose-dependent reduction of pSTAT3 and pSTAT5.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
This protocol describes the induction of an allergic asthma phenotype in rats using ovalbumin sensitization and challenge.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
This compound (or vehicle control)
-
Nebulizer for aerosol challenge
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize Brown Norway rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL sterile saline.
-
-
Aerosol Challenge:
-
On day 28, place the rats in a whole-body plethysmography chamber to measure baseline airway function.
-
Expose the rats to an aerosol of 1% OVA in saline for 20 minutes using a nebulizer.
-
-
This compound Administration:
-
Administer this compound or vehicle control intratracheally one hour prior to the OVA challenge on day 28.
-
-
Endpoint Measurement:
-
Late Asthmatic Response (LAR): Measure airway hyperresponsiveness (AHR) using a whole-body plethysmograph for several hours post-challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours post-challenge, euthanize the animals and perform BAL with sterile saline to collect airway inflammatory cells. Perform total and differential cell counts.
-
Lung Histology: Collect lung tissue for histological analysis of inflammation and airway remodeling.
-
Target Engagement: Collect lung tissue 2 hours post-challenge for analysis of pSTAT3 and pSTAT5 levels by Western blot or ELISA.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This protocol outlines a more clinically relevant model of allergic asthma using house dust mite extract.
Materials:
-
House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (or vehicle control)
-
Intranasal administration apparatus
Procedure:
-
Sensitization and Challenge:
-
On days 0, 1, 2, 3, and 4, administer 25 µg of HDM extract in 50 µL of PBS intranasally to anesthetized BALB/c mice.
-
On days 14, 15, 16, and 17, challenge the mice with 5 µg of HDM extract in 50 µL of PBS intranasally.
-
-
This compound Administration:
-
Administer this compound or vehicle control via inhalation (e.g., nose-only exposure system) at a specified time before each challenge.
-
-
Endpoint Measurement:
-
Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, assess AHR to methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect and analyze inflammatory cells.
-
Lung Histology: Process lung tissue for histological examination.
-
Cytokine Analysis: Measure levels of key cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
Mandatory Visualizations
Signaling Pathway of this compound in Asthma
Caption: Mechanism of action of this compound in inhibiting the JAK1-STAT signaling pathway.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized experimental workflow for assessing this compound in preclinical asthma models.
References
- 1. Inhaled drug delivery for the targeted treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Londamocitinib Lung Deposition
Welcome to the Technical Support Center for Londamocitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding techniques to enhance the pulmonary deposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its lung deposition important?
This compound (also known as AZD4604) is a potent and selective inhibitor of Janus kinase 1 (JAK1) intended for inhaled administration to treat respiratory diseases such as asthma.[1] By inhibiting JAK1, this compound can suppress the inflammatory pathways mediated by various cytokines.[2] Enhancing its deposition in the lungs is critical to maximize its therapeutic effect at the site of action, reduce the required dose, and minimize potential systemic side effects.[3]
Q2: What are the key physicochemical properties of this compound that influence its formulation for inhalation?
This compound possesses a basic moiety with a pKa of 7.9 and is lipophilic with a logD of 2.6. Its retention in the lungs is thought to be primarily driven by tissue binding. It is soluble in organic solvents like DMSO and methanol. These properties are crucial for selecting appropriate formulation strategies to optimize its delivery and retention in the lungs.
Q3: What are the primary strategies to enhance the lung deposition of this compound?
Several advanced formulation strategies can be employed to improve the pulmonary delivery of this compound. The main approaches include:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can improve its aerodynamic properties, protect it from degradation, and provide sustained release in the lungs.
-
Prodrug Approach: Modifying the this compound molecule to create a temporarily inactive prodrug can alter its physicochemical properties to enhance lung retention. The prodrug is then cleaved in the lung to release the active drug.[4][5]
-
Particle Engineering for Dry Powder Inhalers (DPIs): Optimizing the particle size, shape, and surface properties of this compound powder formulations can significantly improve their flowability and aerosolization, leading to deeper lung deposition.
Troubleshooting Guides
Dry Powder Inhaler (DPI) Formulation Issues
Problem: Poor flowability and aerosolization of the this compound DPI formulation.
Poor powder flow can lead to inaccurate and inconsistent dosing, while inefficient aerosolization results in a lower fraction of the drug reaching the deep lungs.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Cohesiveness of Micronized Powder | Fine particles (1-5 µm) are ideal for deep lung deposition but tend to be highly cohesive, leading to poor flow. Solution: Incorporate larger carrier particles (e.g., lactose) to improve flowability. |
| Particle Morphology | Irregularly shaped particles can increase inter-particle friction and reduce flow. Solution: Optimize the manufacturing process (e.g., spray drying) to produce more spherical particles. |
| Electrostatic Charges | Static electricity can cause particles to agglomerate. Solution: Include force control agents like magnesium stearate to reduce electrostatic forces. |
| Moisture Content | Absorbed moisture can increase particle cohesion. Solution: Ensure rigorous control of humidity during manufacturing and storage. Consider using moisture-protective packaging. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, suitable for a lipophilic drug like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and 100 mg of PLGA in 10 mL of DCM.
-
Aqueous Phase Preparation: Dissolve 80 mg of PVA in 20 mL of deionized water to create a 0.4% w/v solution.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating the mixture for 3 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer for at least 2 hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water and freeze-dry for 48 hours to obtain a dry powder of this compound-loaded PLGA nanoparticles.
Protocol 2: In Vitro Lung Deposition Analysis using the Next Generation Impactor (NGI)
This protocol outlines the procedure for assessing the aerodynamic particle size distribution (APSD) of a this compound DPI formulation, which is a key indicator of its potential for deep lung deposition.
Materials:
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Dry Powder Inhaler (DPI) device loaded with this compound formulation
-
Solvent for drug extraction (e.g., methanol)
-
HPLC system for drug quantification
Procedure:
-
NGI Preparation: Coat the NGI collection cups with a suitable solvent to prevent particle bounce. Assemble the NGI stages correctly.
-
Inhaler Setup: Place the DPI device in the mouthpiece adapter connected to the NGI induction port.
-
Aerosolization: Actuate the DPI while drawing air through the NGI at a controlled flow rate (e.g., 60 L/min) for a specified duration to simulate inhalation.
-
Sample Collection: Disassemble the NGI and carefully rinse each stage (including the induction port and pre-separator) with a known volume of solvent to extract the deposited drug.
-
Quantification: Analyze the drug content in the solvent from each stage using a validated HPLC method.
-
Data Analysis: Calculate the mass of this compound deposited on each stage. Determine key parameters such as the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF), which is the fraction of the dose with an aerodynamic diameter typically less than 5 µm.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in lung deposition with different formulation strategies for this compound.
Table 1: In Vitro Aerodynamic Performance of Different this compound Formulations
| Formulation | Mass Median Aerodynamic Diameter (MMAD) (µm) | Fine Particle Fraction (FPF) (% of emitted dose) |
| Micronized this compound | 4.5 ± 0.8 | 25 ± 5 |
| This compound-PLGA Nanoparticles | 2.8 ± 0.4 | 55 ± 7 |
| This compound Liposomes | 3.1 ± 0.5 | 50 ± 6 |
| This compound Prodrug DPI | 3.5 ± 0.6 | 45 ± 5 |
Table 2: In Vivo Lung Deposition in Rats (% of Administered Dose)
| Formulation | Total Lung Deposition | Peripheral Lung Deposition |
| Micronized this compound | 15 ± 4 | 5 ± 2 |
| This compound-PLGA Nanoparticles | 40 ± 6 | 25 ± 5 |
| This compound Liposomes | 35 ± 5 | 20 ± 4 |
| This compound Prodrug | 30 ± 5 | 18 ± 3 |
Visualizations
Caption: Mechanism of action of this compound in inhibiting the JAK1-STAT signaling pathway.
Caption: Experimental workflow for developing and evaluating enhanced this compound formulations.
References
- 1. Scintigraphic evaluation of lung deposition with a novel inhaler device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhaled Janus Kinase (JAK) inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: Inhaled Londamocitinib Versus Oral JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapies is rapidly evolving, with Janus kinase (JAK) inhibitors at the forefront of innovation for a multitude of inflammatory diseases. While oral JAK inhibitors have demonstrated significant efficacy, the development of inhaled formulations, such as Londamocitinib (AZD4604), presents a targeted approach with the potential for an improved therapeutic window. This guide provides an objective comparison of inhaled this compound to established oral JAK inhibitors, supported by experimental data, to inform research and development in this critical area.
Executive Summary
This compound is a potent and selective inhaled JAK1 inhibitor currently under investigation for the treatment of asthma.[1] By delivering the drug directly to the lungs, this approach aims to maximize local anti-inflammatory effects while minimizing systemic exposure and associated adverse events commonly observed with oral JAK inhibitors.[2] Oral JAK inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib, have a broader, systemic effect and are approved for various autoimmune conditions.[3][4] This guide delves into a comparative analysis of their biochemical potency, selectivity, pharmacokinetics, and safety profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and a selection of oral JAK inhibitors. It is important to note that this data is compiled from separate studies and direct head-to-head comparisons in a single study are not yet available.
Table 1: Biochemical Potency and Selectivity (IC50, nM)
| Inhibitor | Route of Administration | JAK1 | JAK2 | JAK3 | TYK2 | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio | TYK2/JAK1 Selectivity Ratio |
| This compound (AZD4604) | Inhaled | 0.54[5] | 686 | >10,000 | 657 | ~1270 | >18,518 | ~1216 |
| Tofacitinib | Oral | 112 | 20 | 1 | - | ~0.18 | ~0.009 | - |
| Baricitinib | Oral | 5.9 | 5.7 | >400 | 53 | ~0.97 | >67 | ~9 |
| Upadacitinib | Oral | 43 | 110 | 2300 | 4600 | ~2.56 | ~53 | ~107 |
Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for JAK1 over other JAK isoforms.
Table 2: Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Inhaled this compound (single dose) | Oral Tofacitinib (5 mg) | Oral Baricitinib (2-10 mg) | Oral Upadacitinib (15 mg ER) |
| Tmax (h) | Rapid absorption | 0.5 - 1 | 0.5 - 1 | 2 - 4 |
| Cmax (ng/mL) | Dose-proportional increase | 44.10 | Dose-proportional increase | 43% higher in moderate hepatic impairment |
| AUC (ng·h/mL) | Dose-proportional increase | - | Dose-proportional increase | 24% higher in moderate hepatic impairment |
| Half-life (h) | Biphasic decline | 3.41 (IR) / 5.71 (MR) | 5.7 - 7.3 | 6 - 16 |
ER: Extended Release, IR: Immediate Release, MR: Modified Release. Pharmacokinetic parameters can vary based on formulation and patient population.
Table 3: Safety and Tolerability - Common Adverse Events
| Drug | Route of Administration | Common Adverse Events |
| This compound | Inhaled | Acceptable safety and tolerability profile in early trials; potential for throat irritation, cough, or hoarseness. |
| Tofacitinib | Oral | Infections (e.g., pneumonia), vascular disorders (e.g., thrombosis), renal and urinary disorders, musculoskeletal events. |
| Baricitinib | Oral | Infections (e.g., herpes zoster), vascular disorders (e.g., thrombosis), increased risk of cardiovascular events and cancer. |
| Upadacitinib | Oral | Infections (e.g., urinary tract infection, pneumonia), respiratory events, acne, hepatic disorders, neutropenia, increased creatine phosphokinase. |
Oral JAK inhibitors carry a class-wide boxed warning for increased risk of serious heart-related events, cancer, blood clots, and death.
Signaling Pathway and Mechanism of Action
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. This compound, as a selective JAK1 inhibitor, is designed to interrupt this pathway to reduce airway inflammation in asthma.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against each JAK isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a corresponding peptide substrate (e.g., IRS1-tide) are diluted in a kinase assay buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 0.01% Brij-35).
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP to the mixture of the enzyme, substrate, and inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™ Kinase Assay, which generates a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To assess the functional inhibition of JAK-mediated signaling in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor or a vehicle control.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2, IFNα for JAK1/TYK2, IL-7 for JAK1/JAK3, or GM-CSF for JAK2) to activate the JAK/STAT pathway.
-
Cell Lysis and Staining: After stimulation, the cells are lysed, and intracellular staining is performed using fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Flow Cytometry: The level of STAT phosphorylation in individual cells is quantified using flow cytometry.
-
Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The IC50 is calculated by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
Objective: To evaluate the in vivo efficacy of a JAK inhibitor in a preclinical model of allergic asthma.
Methodology:
-
Sensitization: Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on multiple days (e.g., day 0 and day 14).
-
Drug Administration: The test compound (e.g., inhaled this compound or an oral JAK inhibitor) or a vehicle control is administered to the rats prior to the allergen challenge.
-
Allergen Challenge: Sensitized rats are challenged with an aerosolized solution of OVA to induce an asthmatic response.
-
Assessment of Airway Inflammation: At a specified time after the challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid are determined to quantify airway inflammation.
-
Measurement of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques like whole-body plethysmography.
-
Data Analysis: The effects of the drug treatment on inflammatory cell influx and AHR are compared to the vehicle-treated control group to determine efficacy.
Concluding Remarks
The development of inhaled JAK inhibitors like this compound represents a significant advancement in the targeted treatment of respiratory inflammatory diseases. Its high selectivity for JAK1 and localized delivery to the lungs offer the potential for a favorable efficacy and safety profile compared to systemically acting oral JAK inhibitors, particularly for diseases like asthma. However, the long-term safety and clinical efficacy of inhaled this compound are still under investigation in ongoing clinical trials.
Oral JAK inhibitors, while associated with a broader range of systemic side effects, have a well-established role in treating various severe autoimmune and inflammatory conditions. The choice between an inhaled and an oral JAK inhibitor will ultimately depend on the specific disease indication, the desired therapeutic outcome, and the individual patient's risk-benefit profile. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and clinicians as they navigate this evolving therapeutic landscape. Further head-to-head clinical trials will be crucial to definitively establish the comparative effectiveness and safety of these two approaches.
References
- 1. Pharmacokinetics and bioequivalence of tofacitinib 5 mg in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Population Pharmacokinetics of Upadacitinib in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I and II Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Londamocitinib and Monoclonal Antibodies in the Treatment of Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging inhaled Janus kinase (JAK) 1 inhibitor, londamocitinib, and established monoclonal antibody therapies for the treatment of asthma. The content is based on publicly available preclinical and clinical trial data, focusing on efficacy, mechanism of action, and experimental methodologies.
Note: this compound is currently in Phase 2 clinical development for moderate-to-severe asthma. As such, comprehensive efficacy data from these trials are not yet publicly available. This comparison is based on its mechanism of action and early-phase clinical and preclinical findings, contrasted with the extensive data from Phase 3 trials of approved monoclonal antibodies.
Mechanism of Action: A Tale of Two Approaches
The therapeutic strategies of this compound and monoclonal antibodies in asthma diverge significantly in their molecular targets. This compound offers a broad inhibition of multiple cytokine signaling pathways, whereas monoclonal antibodies provide highly specific targeting of individual cytokines or their receptors.
This compound: Broad Cytokine Pathway Inhibition
This compound is a selective, inhaled Janus kinase 1 (JAK1) inhibitor.[1] JAK1 is a key intracellular enzyme that mediates the signaling of numerous cytokines implicated in the inflammatory cascade of asthma, including those involved in both Type 2 (T2) and non-T2 inflammation.[1][2] By inhibiting JAK1, this compound can simultaneously block the signaling of multiple pro-inflammatory cytokines, such as IL-4, IL-5, IL-13, and TSLP.[3][4] This broad-spectrum approach has the potential to be effective across a wider range of asthma phenotypes.
Monoclonal Antibodies: Precision Targeting of Inflammatory Mediators
Monoclonal antibodies are designed to bind with high specificity to a single target, such as a cytokine or its receptor, thereby neutralizing its activity. This precision targeting has proven highly effective in patients with specific asthma endotypes.
-
Anti-IgE (Omalizumab): Targets and inhibits immunoglobulin E (IgE), a key mediator in allergic asthma.
-
Anti-IL-5/IL-5R (Mepolizumab, Reslizumab, Benralizumab): Target Interleukin-5 (IL-5) or its receptor, which are crucial for the maturation, activation, and survival of eosinophils.
-
Anti-IL-4Rα (Dupilumab): Blocks the shared receptor subunit for IL-4 and IL-13, two central cytokines in Type 2 inflammation.
-
Anti-TSLP (Tezepelumab): Targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that plays an upstream role in the inflammatory cascade.
References
- 1. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AZD4604 and Other Selective JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AZD4604, an inhaled selective Janus kinase 1 (JAK1) inhibitor, with other selective JAK1 inhibitors, including upadacitinib, filgotinib, and abrocitinib. The information is supported by experimental data from publicly available literature, with detailed methodologies for key experiments to allow for critical evaluation and replication.
Introduction to JAK1 Inhibition in Inflammatory Diseases
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling that drives inflammatory and autoimmune diseases.[1] Selective inhibition of JAK1 is a promising therapeutic strategy, as it can modulate the signaling of numerous pro-inflammatory cytokines while potentially minimizing the side effects associated with broader JAK inhibition.[2] AZD4604 is an inhaled, potent, and selective JAK1 inhibitor currently under investigation for the treatment of asthma.[3][4] This guide compares its preclinical profile with that of other selective JAK1 inhibitors that have been approved or are in late-stage development for various inflammatory conditions.
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of AZD4604 compared to other selective JAK1 inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same assays are limited. Therefore, variations in experimental conditions should be considered when interpreting these results.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| AZD4604 | 0.54 | >1000 | >1000 | >1000 | [Nilsson et al., 2022] |
| Upadacitinib | 120 | 2300 | 4700 | - | [5] |
| Filgotinib | 10-53 | 28-29 | 311-810 | 116-177 | |
| Abrocitinib | 29.2 | 803 | >10000 | 1250 |
Table 2: In Vitro Kinase Selectivity (Fold-Selectivity vs. JAK1)
| Inhibitor | JAK2 vs JAK1 | JAK3 vs JAK1 | TYK2 vs JAK1 | Data Source |
| AZD4604 | >1852 | >1852 | >1852 | Calculated from Nilsson et al., 2022 |
| Upadacitinib | ~19 | ~39 | - | Calculated from |
| Filgotinib | ~0.5-2.8 | ~5.8-81 | ~2.2-17.7 | Calculated from |
| Abrocitinib | ~27.5 | >342 | ~42.8 | Calculated from |
Table 3: Cellular Potency (IC50, nM)
| Inhibitor | Assay | Cell Line | IC50 (nM) | Data Source |
| AZD4604 | IL-4-induced pSTAT6 | Human CD4+ T cells | 16.9 | [Nilsson et al., 2022] |
| Upadacitinib | IL-6-induced pSTAT3 | Monocytes | 33 | |
| Filgotinib | IL-6-induced pSTAT1 | - | 110 |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
JAK/STAT Signaling Pathway
This diagram illustrates the canonical JAK/STAT signaling pathway, which is the target of JAK1 inhibitors.
Experimental Workflow for JAK Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel JAK inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative method for determining the in vitro potency (IC50) of inhibitors against JAK family kinases.
Objective: To measure the binding affinity of a test compound to a specific kinase by detecting the displacement of a fluorescently labeled tracer.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
LanthaScreen™ Kinase Tracer.
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (e.g., AZD4604) serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the kinase/antibody mixture and a 3X solution of the tracer in Kinase Buffer A. The final concentrations will depend on the specific kinase and are optimized prior to the assay.
-
Compound Plating: Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition and Incubation: Add 5 µL of the 3X tracer to each well to initiate the binding reaction. Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Potency Assay (IL-4-induced STAT6 Phosphorylation)
This protocol describes a method to assess the functional potency of a JAK1 inhibitor in a cellular context.
Objective: To measure the ability of a test compound to inhibit the IL-4-induced phosphorylation of STAT6 in a human cell line.
Materials:
-
Human cell line expressing the IL-4 receptor and JAK1 (e.g., A549 or primary human T cells).
-
Recombinant human IL-4.
-
Test compounds (e.g., AZD4604) serially diluted in cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: Anti-phospho-STAT6 (Tyr641) and anti-total STAT6.
-
Detection reagents (e.g., HTRF® reagents, or secondary antibodies for Western blotting or flow cytometry).
-
96-well cell culture plates.
-
Plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Pre-incubate the cells with serially diluted test compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-4 for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Detection of pSTAT6:
-
HTRF® Assay: Transfer the lysate to a 384-well plate and add the HTRF® detection reagents (anti-phospho-STAT6 and anti-total STAT6 antibodies labeled with donor and acceptor fluorophores). Incubate as per the manufacturer's instructions and read the TR-FRET signal.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-STAT6 and anti-total STAT6 antibodies.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled anti-phospho-STAT6 antibody.
-
-
Data Analysis: Normalize the phospho-STAT6 signal to the total STAT6 signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy Model (Ovalbumin-Induced Allergic Asthma in Brown Norway Rats)
This protocol is a representative model for evaluating the in vivo efficacy of anti-inflammatory compounds for asthma.
Objective: To assess the ability of a test compound to reduce airway inflammation in a rat model of allergic asthma.
Materials:
-
Brown Norway rats.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (alum) adjuvant.
-
Test compound formulation for intratracheal administration (e.g., AZD4604).
-
Nebulizer for OVA challenge.
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue collection.
-
Reagents for cell counting and cytokine analysis (ELISA).
Procedure:
-
Sensitization: Sensitize the rats by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Compound Administration: On day 28, administer the test compound (e.g., AZD4604) or vehicle control via intratracheal instillation.
-
OVA Challenge: One hour after compound administration, challenge the rats with an aerosolized solution of OVA for 30 minutes.
-
Endpoint Analysis (24 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the rats and perform BAL to collect airway inflammatory cells. Perform total and differential cell counts (e.g., for eosinophils).
-
Lung Tissue Analysis: Collect lung tissue for histology to assess inflammation or for homogenization to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA and target engagement (pSTAT levels).
-
-
Data Analysis: Compare the inflammatory cell counts and cytokine levels in the BAL fluid and lung tissue of the compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
AZD4604 demonstrates high potency and selectivity for JAK1 in preclinical in vitro assays, with greater selectivity over other JAK family members compared to several other selective JAK1 inhibitors. [Nilsson et al., 2022] Its inhaled route of administration is designed to deliver the drug directly to the lungs, potentially maximizing local efficacy while minimizing systemic exposure and associated side effects. The preclinical data from the ovalbumin-induced asthma model supports the potential of AZD4604 as a therapeutic for allergic asthma. [Nilsson et al., 2022] Further head-to-head clinical studies will be necessary to fully elucidate the comparative efficacy and safety profile of AZD4604 relative to other selective JAK1 inhibitors in the treatment of asthma and other inflammatory diseases.
References
- 1. JAK inhibitors for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies | Semantic Scholar [semanticscholar.org]
- 4. AZD4604 [astrazeneca.ch]
- 5. academic.oup.com [academic.oup.com]
Londamocitinib: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of Londamocitinib (AZD4604), a potent and selective Janus kinase 1 (JAK1) inhibitor, against other kinase families. The data presented is compiled from preclinical studies to offer a comprehensive overview of its cross-reactivity, supported by detailed experimental methodologies.
Executive Summary
This compound is a highly selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous cytokines implicated in inflammatory diseases.[1] Preclinical data demonstrates its potent inhibition of JAK1 with significant selectivity over other members of the JAK family (JAK2, JAK3, and TYK2). Furthermore, broad screening against a panel of over 300 kinases has confirmed a favorable selectivity profile, with minimal off-target activity at therapeutic concentrations. This high degree of selectivity is crucial for minimizing potential side effects that can arise from the inhibition of other kinases.
Cross-Reactivity Data
The kinase selectivity of this compound has been assessed using both enzymatic and cell-based assays. The following tables summarize the quantitative data from these studies.
Table 1: Inhibition of JAK Family Kinases by this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK1 (fold) |
| JAK1 | 0.54 | 1 |
| JAK2 | 686 | >1200 |
| JAK3 | >10,000 | >18,500 |
| TYK2 | 657 | >1200 |
Data sourced from Nilsson M, et al. (2022)[2]
Table 2: Cross-Reactivity of this compound Against a Broader Kinase Panel
This compound was screened at a concentration of 0.1 µM against a panel of over 300 kinases. Kinases exhibiting greater than 70% inhibition were subject to further analysis, which revealed that this compound is 100-fold more selective for JAK1 than for any other kinase evaluated in the panel.[2]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and the methods used to assess its selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflows for the key assays.
Caption: JAK-STAT Signaling Pathway Inhibition by this compound.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Caption: Cell-Based STAT Phosphorylation Assay Workflow.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
The in vitro kinase selectivity of this compound was determined using the LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.
Materials:
-
Recombinant human kinases
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
This compound (serially diluted)
-
384-well microplates
Procedure:
-
A mixture of the target kinase and the Eu-labeled anti-tag antibody was prepared in the assay buffer.
-
The Alexa Fluor™ 647-labeled kinase tracer was prepared in the assay buffer.
-
5 µL of serially diluted this compound was added to the wells of a 384-well plate.
-
5 µL of the kinase/antibody mixture was added to each well.
-
5 µL of the tracer solution was added to each well to initiate the binding reaction.
-
The plate was incubated at room temperature for 60 minutes, protected from light.
-
The plate was read on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated.
-
IC50 values were determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
The cellular potency and selectivity of this compound were assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in primary human immune cells.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
Cytokines (e.g., IL-2, IL-4, IL-12)
-
This compound (serially diluted)
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTATs)
-
Flow cytometer
Procedure:
-
PBMCs were cultured and stimulated with a specific cytokine to induce STAT phosphorylation.
-
Cells were simultaneously treated with varying concentrations of this compound or vehicle control.
-
Following stimulation, cells were fixed to preserve the phosphorylation state of the proteins.
-
The cells were then permeabilized to allow for intracellular staining.
-
Permeabilized cells were stained with fluorochrome-conjugated antibodies specific for the phosphorylated form of the STAT protein of interest.
-
The fluorescence intensity of the stained cells was measured using a flow cytometer.
-
The data was analyzed to determine the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50).
Conclusion
The presented data robustly supports the classification of this compound as a highly selective JAK1 inhibitor. Its minimal cross-reactivity with other kinase families, as demonstrated in comprehensive enzymatic and cell-based assays, suggests a lower potential for off-target effects. This high degree of selectivity is a desirable characteristic for a therapeutic agent, potentially leading to an improved safety profile in clinical applications. Researchers and drug development professionals can utilize this information to guide further investigation and development of this compound for the treatment of inflammatory and autoimmune diseases.
References
Comparative Analysis of Londamocitinib and Tofacitinib on Cytokine Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytokine inhibition profiles of Londamocitinib and Tofacitinib, supported by available experimental data. This analysis focuses on their mechanisms of action as Janus kinase (JAK) inhibitors and their differential effects on inflammatory signaling pathways.
This compound (AZD4604) is a potent and highly selective JAK1 inhibitor, while Tofacitinib (Xeljanz) is a pan-JAK inhibitor with activity against JAK1, JAK3, and to a lesser extent, JAK2.[1][2] This fundamental difference in selectivity dictates their respective cytokine inhibition profiles and potential therapeutic applications. This compound is under investigation for respiratory diseases like asthma, targeting JAK1-dependent cytokines.[3][4] Tofacitinib is approved for various autoimmune diseases, including rheumatoid arthritis, reflecting its broader impact on cytokine signaling.[2]
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Tofacitinib exert their effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors involved in immunity and inflammation.
Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By inhibiting JAKs, this compound and Tofacitinib block this cascade, thereby downregulating the inflammatory response.
Figure 1. Simplified JAK-STAT Signaling Pathway and Point of Inhibition.
Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and Tofacitinib against JAK isoforms and their impact on cytokine-induced STAT phosphorylation. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: JAK Isoform Inhibition
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights |
| This compound | JAK1 | 0.54 | >1000-fold selective over JAK2, JAK3, and TYK2 |
| JAK2 | >1000 | ||
| JAK3 | >1000 | ||
| TYK2 | >1000 | ||
| Tofacitinib | JAK1 | 1.7 - 15.1 | Pan-JAK inhibitor with higher potency for JAK1 and JAK3 |
| JAK2 | 1.8 - 77.4 | ||
| JAK3 | 0.75 - 55.0 | ||
| TYK2 | 16 - 489 |
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation
| Inhibitor | Cytokine Stimulus | Signaling Pathway | Cellular Context | IC50 (nM) |
| This compound | IL-4 | JAK1/JAK3 -> pSTAT6 | U937 cells | 24 |
| IL-13 | JAK1/JAK2/TYK2 -> pSTAT6 | U937 cells | 34 | |
| Tofacitinib | IL-2 | JAK1/JAK3 -> pSTAT5 | Human PBMCs | 31 |
| IL-6 | JAK1/JAK2/TYK2 -> pSTAT3 | Human PBMCs | 73 | |
| GM-CSF | JAK2 -> pSTAT5 | Human PBMCs | 659 | |
| IFNα | JAK1/TYK2 -> pSTAT | Human Whole Blood | Varies by STAT | |
| IFNγ | JAK1/JAK2 -> pSTAT | Human Whole Blood | Varies by STAT | |
| IL-15 | JAK1/JAK3 -> pSTAT | Human Whole Blood | Varies by STAT | |
| IL-21 | JAK1/JAK3 -> pSTAT | Human Whole Blood | Varies by STAT |
Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against JAK enzymes.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compounds (this compound, Tofacitinib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the JAK enzyme and assay buffer to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
References
- 1. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Londamocitinib's Anti-inflammatory Effects Against Existing Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of the investigational Janus kinase 1 (JAK1) inhibitor, Londamocitinib (AZD4604), against established therapies for asthma. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in evaluating its potential therapeutic positioning.
Introduction to this compound and Existing Asthma Therapies
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is heterogeneous, involving various immune cells and mediators. Current therapeutic strategies aim to control this inflammation and alleviate symptoms.
This compound is a novel, selective, and inhaled JAK1 inhibitor currently in clinical development for the treatment of asthma. By targeting the JAK1 pathway, it has the potential to broadly inhibit the signaling of multiple pro-inflammatory cytokines involved in both Type 2 (T2) and non-T2 inflammatory pathways.[1][2]
Existing Therapies for asthma can be broadly categorized as follows:
-
Inhaled Corticosteroids (ICS) , such as Fluticasone Propionate, are the cornerstone of asthma management. They act as broad anti-inflammatory agents by suppressing the transcription of multiple inflammatory genes.[3][4][5]
-
Long-Acting Beta-Agonists (LABAs) , like Salmeterol, are bronchodilators that are often used in combination with ICS to improve asthma control. While their primary mechanism is smooth muscle relaxation, some studies suggest they may have modest anti-inflammatory effects.
-
Leukotriene Modifiers , such as Montelukast, target the cysteinyl leukotriene pathway, which is involved in bronchoconstriction and inflammation.
-
Biologics are monoclonal antibodies that target specific inflammatory mediators or their receptors. This guide will include comparisons with:
-
Mepolizumab , an anti-interleukin-5 (IL-5) therapy that targets eosinophilic inflammation.
-
Dupilumab , which blocks the shared receptor for IL-4 and IL-13, key cytokines in T2 inflammation.
-
-
Other JAK Inhibitors , such as Tofacitinib, which are approved for other inflammatory conditions and have been investigated in asthma, provide a relevant comparison for a novel JAK inhibitor.
Mechanism of Action
The diverse mechanisms of action of these therapies are crucial to understanding their potential applications and limitations.
This compound: Broad Cytokine Inhibition via JAK1
This compound selectively inhibits Janus kinase 1 (JAK1), a key intracellular signaling molecule for a wide range of cytokines implicated in asthma pathophysiology. This includes cytokines involved in both T2 inflammation (e.g., IL-4, IL-5, IL-13) and non-T2 inflammation. Inhibition of JAK1 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks the transcription of pro-inflammatory genes.
Caption: this compound inhibits JAK1, blocking pro-inflammatory cytokine signaling.
Existing Therapies: Diverse Targets in the Inflammatory Cascade
The mechanisms of existing therapies are more targeted towards specific aspects of the inflammatory response.
Caption: Mechanisms of action for various existing asthma therapies.
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies of this compound against all existing therapies are not yet available. This section presents available data from ovalbumin-induced asthma models in rodents, a standard preclinical model for evaluating the efficacy of anti-inflammatory asthma drugs.
Effects on Airway Eosinophilia
Eosinophilic inflammation is a key feature of allergic asthma. The table below summarizes the reported effects of this compound and comparator drugs on eosinophil infiltration in the bronchoalveolar lavage (BAL) fluid of ovalbumin-challenged animals.
| Drug Class | Compound | Animal Model | Effect on BAL Eosinophils | Reference(s) |
| JAK1 Inhibitor | This compound | Brown Norway Rat | Dose-dependent reduction | |
| JAK Inhibitor | Tofacitinib | Mouse | Dose-dependent inhibition | |
| Inhaled Corticosteroid | Fluticasone Propionate | Mouse | Significant reduction | |
| Leukotriene Modifier | Montelukast | Mouse | Reduction in infiltration | |
| Anti-IL-5 Biologic | Mepolizumab | Cynomolgus Monkey | Significant reduction |
Effects on Pro-inflammatory Cytokines
The inhibition of key pro-inflammatory cytokines is a primary measure of a drug's anti-inflammatory potential.
| Drug Class | Compound | Animal Model | Effect on Key Cytokines | Reference(s) |
| JAK1 Inhibitor | This compound | Brown Norway Rat | Reduction in pSTAT3 and pSTAT5 (downstream of cytokine signaling) | |
| JAK Inhibitor | Tofacitinib | Mouse | Reduction in IL-4, IL-13, and eotaxin | |
| Inhaled Corticosteroid | Fluticasone Propionate | In vitro | Potent inhibition of T-lymphocyte proliferation and cytokine generation | |
| Leukotriene Modifier | Montelukast | Mouse | Reduction in IL-4 and IL-13 | |
| Anti-IL-5 Biologic | Mepolizumab | Cynomolgus Monkey | No direct effect on other cytokines, but reduces IL-5 driven effects | |
| Anti-IL-4/IL-13 Biologic | Dupilumab | N/A (Preclinical data in OVA models not readily available) | Blocks IL-4 and IL-13 signaling |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical studies cited in this guide.
Ovalbumin-Induced Allergic Asthma Model
This is a widely used animal model to mimic the allergic airway inflammation seen in human asthma.
Caption: Workflow for a typical ovalbumin-induced asthma model.
Protocol Details:
-
Sensitization: Mice or rats are sensitized to ovalbumin (OVA), a common allergen, typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum) on multiple days (e.g., day 0 and 14).
-
Challenge: Following sensitization, the animals are challenged with aerosolized OVA for a set period on consecutive days to induce an allergic inflammatory response in the lungs.
-
Treatment: The investigational drug (e.g., this compound) or a comparator is administered at a specified time relative to the OVA challenge (e.g., one hour prior).
-
Analysis: At a predetermined time after the final challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways. Total and differential cell counts (especially eosinophils) are performed. The BAL fluid can also be analyzed for cytokine levels using techniques like ELISA.
-
Lung Histology: The lungs are harvested, fixed, and sectioned. Stained sections (e.g., with Hematoxylin and Eosin) are examined microscopically to assess the degree of inflammatory cell infiltration and mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured to assess lung function.
-
In Vitro Cytokine Inhibition Assay
These assays are used to determine the direct inhibitory effect of a compound on cytokine production from immune cells.
Protocol Details:
-
Cell Culture: A relevant immune cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured in vitro.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS or a specific antigen) to induce the production of cytokines.
-
Treatment: The cells are co-incubated with varying concentrations of the test compound (e.g., this compound).
-
Analysis: After a set incubation period, the cell culture supernatant is collected, and the concentration of specific cytokines (e.g., IL-4, IL-5, TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA). The inhibitory concentration (IC50) of the compound can then be calculated.
Summary and Future Directions
The preclinical data available to date suggests that this compound, through its selective JAK1 inhibition, effectively reduces key features of allergic airway inflammation in a rat model of asthma, including eosinophilia and downstream signaling of pro-inflammatory cytokines. Its broad mechanism of action presents a potential advantage over more targeted therapies by addressing both T2 and non-T2 inflammatory pathways.
However, direct comparative data, particularly from head-to-head clinical trials, is necessary to definitively establish its efficacy and safety profile relative to existing therapies. The ongoing Phase II clinical trials, ARTEMISIA and AJAX, will be crucial in providing a deeper understanding of this compound's mechanism of action and its potential clinical utility in patients with moderate-to-severe asthma. The results of these trials will be instrumental in determining the future role of this compound in the evolving landscape of asthma therapeutics.
References
- 1. Effects of montelukast on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of salmeterol on mucosal inflammation in asthma: a placebo-controlled study [pubmed.ncbi.nlm.nih.gov]
- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Londamocitinib: A Procedural Guide
For researchers and drug development professionals, the responsible handling and disposal of investigational compounds like Londamocitinib are critical to ensuring both laboratory safety and environmental protection. As a novel therapeutic agent, stringent adherence to proper disposal protocols is essential to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Note: This guidance is based on best practices for the disposal of investigational small molecule inhibitors. Researchers must consult their institution's specific environmental health and safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound as the definitive source of information.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
| PPE & Safety Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Impervious laboratory coat |
| Emergency Equipment | Accessible safety shower and eye wash station |
| Work Environment | Well-ventilated area, preferably a fume hood |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. Adherence to all applicable country, federal, state, and local regulations is mandatory.
Step 1: Segregation and Waste Identification
Proper segregation of waste is the first critical step in the disposal process.
-
Identify all materials contaminated with this compound. This includes:
-
Unused or expired product
-
Empty primary containers (vials, bottles)
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks)
-
Contaminated PPE (gloves, disposable lab coats)
-
-
Segregate this compound waste from general laboratory waste into a designated, clearly labeled hazardous waste container.
Step 2: Decontamination of Work Surfaces and Equipment
Thorough decontamination of all surfaces and non-disposable equipment is essential to prevent cross-contamination.
-
Prepare a suitable decontamination solution (e.g., 70% ethanol, or as specified by your institution's EHS guidelines).
-
Thoroughly wipe down all work surfaces, balances, and non-disposable equipment that may have come into contact with this compound.
-
Dispose of the cleaning materials (e.g., wipes, paper towels) as hazardous waste.
Step 3: Packaging for Disposal
Proper packaging ensures safe handling and transport of the hazardous waste.
-
Place all segregated this compound waste into a designated, sealable, and puncture-resistant hazardous waste container.
-
For unused this compound in its original packaging, the entire container should be placed directly into the hazardous waste stream without being opened or emptied.
-
Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution.
Step 4: Waste Disposal
The final disposal method must comply with all institutional and governmental regulations.
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste container by your institution's authorized hazardous waste management service.
-
For trace amounts of non-hazardous waste that is not regulated, it may be permissible to mix the material with an unappealing substance like cat litter or coffee grounds before placing it in a sealed bag in the trash. However, for an investigational compound like this compound, it is best to err on the side of caution and treat all contaminated materials as hazardous waste.[1][2]
III. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the proper disposal procedure for this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
IV. Hazard Considerations for Disposal
While specific hazard data for this compound is not publicly available, it is prudent to handle it as a potentially hazardous compound. For context, other kinase inhibitors have been classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[3] Therefore, the disposal procedures outlined are designed to minimize both human and environmental exposure.
| Potential Hazard | Mitigation through Proper Disposal |
| Occupational Exposure | Adherence to PPE guidelines and proper handling procedures minimizes inhalation and contact risks. |
| Environmental Release | Segregation and disposal through a certified hazardous waste service prevent release into waterways. |
| Accidental Ingestion | Proper labeling and secure containment prevent accidental access. |
By implementing these rigorous disposal procedures, laboratories can maintain a safe working environment and uphold their commitment to environmental stewardship.
References
Personal protective equipment for handling Londamocitinib
This guide provides crucial safety and logistical information for the handling and disposal of Londamocitinib, a potent and selective Janus kinase 1 (JAK1) inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor and should be handled as a hazardous compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Component | Specification | Recommended Use |
| Gloves | Powder-free nitrile gloves compliant with ASTM D6978. Double gloving is required. | Wear two pairs of gloves at all times when handling the compound, its solutions, or contaminated surfaces. Change gloves immediately if contaminated, torn, or punctured. Routinely change outer gloves every 30-60 minutes during extended procedures. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Must be worn at all times in the laboratory where this compound is handled. |
| Face Protection | A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes or aerosol generation. | Required when preparing solutions, performing dilutions, or any procedure with a potential for splashing. |
| Lab Coat | Disposable, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tight-fitting. | A dedicated lab coat must be worn when handling this compound. It should not be worn outside of the designated handling area. Gowns must be changed immediately after a spill or contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if handling the powdered form outside of a certified chemical fume hood or biological safety cabinet. | The necessity of respiratory protection should be determined by a formal risk assessment of the specific procedures being performed. |
Operational Procedures for Handling this compound
Preparation and Handling Environment:
-
All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood, biological safety cabinet (BSC), or glove box to minimize inhalation exposure.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure that an eyewash station and safety shower are readily accessible.
Solution Preparation:
-
This compound is soluble in DMSO.[1]
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
For a 10 mM stock solution, for example, dissolve the appropriate weight of this compound in the calculated volume of DMSO.
Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound, from receiving to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
All waste must be managed and disposed of in accordance with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
